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  • Product: 4-Tert-butyl-1,3-thiazole-2-carbaldehyde
  • CAS: 211942-98-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 4-tert-butyl-1,3-thiazole-2-carbaldehyde

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 4-tert-butyl-1,3-thiazole-2-carbaldehyde. Designed for researchers, scientists, and p...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 4-tert-butyl-1,3-thiazole-2-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the theoretical and practical aspects of NMR characterization for this molecule. We will delve into the predicted chemical shifts, the underlying principles governing these values, a standardized experimental protocol for data acquisition, and a thorough interpretation of the spectral data.

Introduction: The Significance of 4-tert-butyl-1,3-thiazole-2-carbaldehyde

The 1,3-thiazole ring is a prominent scaffold in medicinal chemistry, found in a variety of biologically active compounds.[1][2][3] The introduction of a tert-butyl group at the 4-position and a carbaldehyde group at the 2-position creates a molecule with distinct electronic and steric properties that are crucial for its interaction with biological targets. Accurate structural elucidation is paramount, and NMR spectroscopy stands as the most powerful technique for the unambiguous determination of the molecular structure of such organic compounds in solution. This guide will provide the foundational knowledge for interpreting the NMR spectra of 4-tert-butyl-1,3-thiazole-2-carbaldehyde, a key step in its synthesis, characterization, and application in drug discovery and materials science.

Predicted NMR Spectral Data

While a publicly available experimental spectrum for 4-tert-butyl-1,3-thiazole-2-carbaldehyde is not readily found in databases such as the Spectral Database for Organic Compounds (SDBS)[4][5][6][7][8], we can predict the chemical shifts with high accuracy based on established NMR principles and data from analogous structures.

Predicted ¹H NMR Chemical Shifts

The predicted ¹H NMR chemical shifts are summarized in the table below. These predictions are based on the analysis of substituent effects on the thiazole ring and typical chemical shift ranges for the functional groups present.[9]

Proton (H) Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aldehyde-H9.9 - 10.1Singlet (s)1H
Thiazole-H57.9 - 8.2Singlet (s)1H
tert-Butyl-H1.3 - 1.5Singlet (s)9H
Predicted ¹³C NMR Chemical Shifts

The predicted ¹³C NMR chemical shifts are presented in the following table. These values are estimated based on the characteristic chemical shift regions for carbons in heterocyclic systems, aldehydes, and alkyl groups.[10][11]

Carbon (C) Predicted Chemical Shift (δ, ppm)
Aldehyde (C=O)182 - 186
Thiazole C2165 - 170
Thiazole C4160 - 165
Thiazole C5125 - 130
tert-Butyl (quaternary C)35 - 40
tert-Butyl (CH₃)30 - 33

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for 4-tert-butyl-1,3-thiazole-2-carbaldehyde, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of purified 4-tert-butyl-1,3-thiazole-2-carbaldehyde.

    • Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to achieve optimal resolution and lineshape, using the deuterium lock signal of CDCl₃.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters:

      • Pulse angle: 30-45 degrees

      • Spectral width: 16 ppm

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-2 seconds

      • Number of scans: 8-16

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters:

      • Pulse angle: 30-45 degrees

      • Spectral width: 240 ppm

      • Acquisition time: 1-2 seconds

      • Relaxation delay: 2-5 seconds

      • Number of scans: 1024 or more, depending on sample concentration.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase correct the spectra manually.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

    • Integrate the signals in the ¹H spectrum.

Analysis and Interpretation of NMR Spectra

A thorough understanding of the electronic and steric environment of each nucleus is essential for the accurate assignment of chemical shifts.

Molecular Structure and Atom Numbering

The following diagram illustrates the structure of 4-tert-butyl-1,3-thiazole-2-carbaldehyde with the IUPAC numbering convention used for NMR signal assignment.

G cluster_molecule 4-tert-butyl-1,3-thiazole-2-carbaldehyde cluster_effects Electronic Effects C2 C2 C4 C4 C5 C5 CHO CHO EWG Electron-Withdrawing (Deshielding) CHO->EWG -I, -M effect tBu t-Bu EDG Electron-Donating (Shielding) tBu->EDG +I effect EWG->C2 Strongly deshielded EWG->C5 Moderately deshielded EDG->C4 Shielded (relative to unsubstituted)

Caption: Influence of electronic effects on ¹³C NMR chemical shifts.

  • Aldehyde Carbon (C=O): The carbonyl carbon of the aldehyde is the most downfield signal in the spectrum (182 - 186 ppm) due to the strong deshielding effect of the double-bonded oxygen atom. [10]

  • Thiazole Carbons (C2, C4, C5):

    • C2: This carbon is bonded to the electronegative nitrogen and sulfur atoms, and is also directly attached to the electron-withdrawing aldehyde group. This results in significant deshielding, placing its resonance at a very downfield position (165 - 170 ppm).

    • C4: This carbon is attached to the electron-donating tert-butyl group, which provides a slight shielding effect. However, it is also part of the heterocyclic ring and bonded to the electronegative sulfur atom, resulting in a downfield chemical shift (160 - 165 ppm).

    • C5: This carbon is adjacent to the nitrogen atom and is influenced by the electron-withdrawing effect of the aldehyde group through the ring system. Its chemical shift is expected in the aromatic region (125 - 130 ppm).

  • tert-Butyl Carbons (C(CH₃)₃):

    • Quaternary Carbon: The quaternary carbon of the tert-butyl group will have a chemical shift in the range of 35 - 40 ppm.

    • Methyl Carbons: The three equivalent methyl carbons of the tert-butyl group will give a single, intense signal in the upfield region of the spectrum (30 - 33 ppm).

Conclusion

This technical guide provides a comprehensive overview of the ¹H and ¹³C NMR spectral characteristics of 4-tert-butyl-1,3-thiazole-2-carbaldehyde. By combining theoretical predictions with established experimental protocols and a detailed analysis of substituent effects, researchers and scientists are well-equipped to acquire, interpret, and validate the NMR data for this important heterocyclic compound. The principles and methodologies outlined herein are fundamental to the structural characterization of novel organic molecules in the ongoing quest for new therapeutic agents and advanced materials.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link] [4][7]2. Introduction to the Spectral Data Base (SDBS). AIST. [Link] [5]3. Bioregistry. Spectral Database for Organic Compounds ID. [Link] [6]4. re3data.org. Spectral Database for Organic Compounds. [Link] [8]5. Sharma, V.P. (2004). ¹³C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1470-1474. [Link] [12]6. Pawar, S. et al. (2018). Thiazole substituted [4][5][6]Triazole: Synthesis and antimicrobial evaluation. K.T.H.M. College E-Repository. [Link] [1]7. Mishchenko, M. et al. (2023). Synthesis, Spectral Characteristics, and Molecular Structure of N-(2,2,2-Trichloro-1-((4-phenylthiazol-2-yl)amino)ethyl)carboxamides. Molecules, 28(5), 2187. [Link] [2]8. Al-Romaigh, F.A. et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules, 28(14), 5463. [Link] [13]9. Patel, N.B. et al. (2012). Synthesis and characterization of novel thiazole derivatives of disubstituted N-arylmaleimide. Der Pharma Chemica, 4(5), 1957-1964. [Link] [14]10. Al-Amiery, A.A. et al. (2015). Microwave Assisted Synthesis, Characterizations and Antibacterial Activity of Some of Thiazole Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(2), 718-725. [https://www.rjpbcs.com/pdf/2015_6(2)/.[15]pdf]([Link]15]pdf) [3]11. Li, Y. et al. (2016). Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor. Supporting Information. [Link] [16]12. Gable, K. (2022). ¹³C NMR Chemical Shifts. Oregon State University. [Link] [10]13. Reddit. (2025). How many 13 c nmr signals?. r/OrganicChemistry. [Link] [17]14. Marcelo, F. et al. (2012). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Magnetic Resonance, 223, 143-151. [Link] [18]15. Reich, H.J. (2021). NMR Spectroscopy: ¹³C NMR Chemical Shifts. University of Wisconsin. [Link]

  • Moser, A. (2008). t-Butyl group towers over other 1H resonances. ACD/Labs. [Link] [19]17. Clark, J. (2023). interpreting C-13 NMR spectra. Chemguide. [Link] [11]18. Michigan State University Department of Chemistry. Proton NMR Table. [Link] [9]19. Nguyen, T.H. et al. (2024). Design, synthesis, biological evaluation, and in silico studies of novel 1,3-thiazole derivatives. RSC Advances, 14, 2843-2858. [Link]

Sources

Exploratory

Structural Elucidation of 4-tert-butyl-1,3-thiazole-2-carbaldehyde: A Technical Guide to X-Ray Diffraction Methodologies

Executive Summary The compound 4-tert-butyl-1,3-thiazole-2-carbaldehyde (4-tBT2C) is a highly privileged structural motif in modern medicinal chemistry and materials science. The thiazole ring provides robust hydrogen-bo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-tert-butyl-1,3-thiazole-2-carbaldehyde (4-tBT2C) is a highly privileged structural motif in modern medicinal chemistry and materials science. The thiazole ring provides robust hydrogen-bond accepting capabilities and π-stacking potential, while the bulky tert-butyl group acts as a lipophilic vector, critical for occupying hydrophobic pockets in target proteins such as kinases[1]. Furthermore, the electrophilic C2-carbaldehyde is a versatile handle for synthesizing Schiff bases, hydrazones, and N-heterocyclic carbene (NHC) complexes[2].

However, elucidating the exact 3D conformation of 4-tBT2C presents a fundamental crystallographic challenge: it is an oily liquid at ambient conditions . Standard Single-Crystal X-Ray Diffraction (SCXRD) is impossible without specialized interventions. This whitepaper details the field-proven methodologies—ranging from in situ cryo-crystallography to strategic derivatization—required to obtain high-resolution X-ray diffraction data for this molecule and its derivatives.

The Physicochemical & Structural Challenge

To understand the crystallographic behavior of 4-tBT2C, we must analyze its molecular architecture. The planar 1,3-thiazole ring promotes ordered packing, but the tert-butyl group introduces severe steric bulk and high rotational degrees of freedom. This rotational entropy prevents the molecule from forming a stable crystalline lattice at room temperature, resulting in a liquid state.

When attempting to solve the structure of this moiety (either natively or as part of a larger scaffold), the tert-butyl group frequently exhibits rotational disorder in the solid state. If not properly modeled during refinement, this thermal motion smears the electron density map, artificially shortening C–C bond lengths and inflating R-factors.

Table 1: Physicochemical & Structural Parameters of 4-tBT2C
ParameterValue / DescriptionCrystallographic Implication
CAS Number 211942-98-2N/A
Molecular Formula C₈H₁₁NOSLow molecular weight requires high-angle data for accurate phasing.
Physical State (25 °C) LiquidNecessitates in situ freezing or chemical derivatization.
Key Moieties Thiazole ring, tert-butyl, AldehydeThiazole drives π-π stacking; tert-butyl drives rotational disorder.
Coordination Sites N3, O (carbonyl)Excellent candidate for metal-organic co-crystallization.

Crystallization Strategies: Overcoming the Liquid State

As an application scientist, the first decision in the workflow is determining whether the native structure of the liquid is required, or if the structural information can be extrapolated from a solid derivative.

G A Liquid 4-tBT2C (Ambient Conditions) B In Situ Cryo-Crystallography (Capillary Zone Melting) A->B Native Structure C Chemical Derivatization (Schiff Base / Metal Complex) A->C Scaffold Study D Direct SCXRD at 100 K B->D Optical Heating E Solvent Evaporation (Vapor Diffusion) C->E Co-crystallization F SCXRD of Solid Derivative E->F Harvest & Cryoprotect

Caption: Workflow for obtaining X-ray diffraction data from liquid 4-tBT2C.

Protocol A: In Situ Cryo-Crystallography of the Native Liquid

When the absolute native conformation is required, we bypass derivatization using an Optical Heating and Crystallization Device (OHCD) coupled directly to the diffractometer[3].

Step-by-Step Methodology:

  • Capillary Loading: Inject 2–3 μL of neat 4-tBT2C liquid into a 0.3 mm quartz glass capillary. Flame-seal the capillary to prevent evaporation.

  • Mounting: Mount the capillary on the goniometer head of the diffractometer.

  • Flash Freezing: Rapidly cool the sample to 100 K using an open-flow nitrogen cryostat. The liquid will form a polycrystalline glass.

  • Zone Melting (Annealing): Apply a focused infrared (IR) laser to create a localized melt zone (a small liquid droplet within the frozen matrix).

  • Single Crystal Growth: Slowly translate the IR laser along the capillary at a rate of 1–5 mm/hour. Causality: The slow translation establishes a sharp temperature gradient, allowing a single nucleation event to propagate, converting the polycrystalline mass into a single crystal[3].

  • Data Collection: Once a single crystal fills the capillary, immediately commence X-ray data collection at 100 K.

Protocol B: Derivatization via Schiff Base Condensation

For drug discovery applications, 4-tBT2C is usually a precursor. Converting it to a solid imine (Schiff base) is the most pragmatic way to study its structural geometry.

Step-by-Step Methodology:

  • Reaction: Dissolve 4-tBT2C (1.0 eq) in dry ethanol. Add a primary aromatic amine (e.g., aniline, 1.0 eq) and a catalytic amount of glacial acetic acid.

  • Condensation: Reflux the mixture for 4 hours. Causality: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the C2 carbon, driving the nucleophilic attack of the amine.

  • Purification: Cool to room temperature and purify the crude imine via flash chromatography.

  • Vapor Diffusion Crystallization: Dissolve the purified product in a minimal volume of dichloromethane (DCM) in a small inner vial. Place this inside a larger sealed chamber containing n-hexane (anti-solvent).

  • Incubation: Allow vapor diffusion at 4 °C for 72 hours. Causality: Hexane slowly diffuses into the DCM, gradually lowering the solubility of the imine. This slow thermodynamic process prevents rapid precipitation, yielding highly ordered, diffraction-quality single crystals[4].

X-Ray Diffraction Data Collection & Refinement

Once a crystal is obtained, data collection must be rigorously controlled to handle the inherent flexibility of the tert-butyl group and to mitigate radiation damage[5].

Data Collection Protocol
  • Harvesting & Cryoprotection: Using a micro-loop, harvest the derivatized crystal and briefly submerge it in a cryoprotectant oil (e.g., Paratone-N). Causality: The oil displaces surface mother liquor, preventing the formation of crystalline ice rings that would obscure high-resolution diffraction spots[5].

  • Cryo-Cooling: Flash-cool the crystal to 100 K in the diffractometer's nitrogen stream. Causality: Cryogenic temperatures exponentially slow the kinetics of X-ray-induced radical formation (mitigating radiation damage) and freeze out the dynamic rotational motion of the tert-butyl group[5].

  • Irradiation: Expose the crystal to Mo Kα (λ = 0.71073 Å) or Cu Kα radiation, collecting full-sphere data with an appropriate exposure time per frame (typically 5–15 seconds).

Structure Solution and Disorder Modeling (SHELXL)

The most critical phase of refining 4-tBT2C derivatives is managing the tert-butyl disorder. Because the energy barrier for rotation around the C(thiazole)–C(t-butyl) bond is low, the methyl groups often occupy multiple discrete positions in the crystal lattice.

G A Raw Diffraction Frames B Integration & Scaling A->B C Phase Solution (Dual Space) B->C D Model Refinement (SHELXL) C->D E Disorder Modeling (t-Butyl Group) D->E High thermal motion F Final CIF Validation D->F R1 < 0.05 E->D SADI/RIGU restraints

Caption: SCXRD data processing pipeline highlighting tert-butyl disorder handling.

Refinement Execution:

  • Integration: Process raw frames using software like SADABS to apply multi-scan absorption corrections.

  • Phasing: Solve the structure using intrinsic phasing (e.g., SHELXT). The planar thiazole ring and the conjugated core will appear clearly in the initial electron density map[6].

  • Identifying Disorder: Inspect the anisotropic displacement parameters (ADPs). If the carbon atoms of the tert-butyl group resemble "cigars" rather than spheres, rotational disorder is present.

  • Applying Restraints:

    • Split the tert-butyl methyl carbons into two parts (e.g., PART 1 and PART 2) with a refined occupancy ratio (e.g., 60:40).

    • Apply the SADI command to restrain the 1,2 and 1,3 C–C bond distances of the disordered parts to be chemically equivalent.

    • Apply the RIGU (Rigid Bond) restraint to ensure the thermal ellipsoids of adjacent atoms vibrate harmonically. Causality: Without these restraints, the least-squares refinement will distort the tert-butyl geometry to mathematically fit the smeared electron density, resulting in chemically impossible bond lengths.

Table 2: Typical SCXRD Data & Refinement Parameters for 4-tBT2C Derivatives
ParameterStandard Target ValueRationale
Temperature 100(2) KMinimizes tert-butyl thermal motion and radiation damage[5].
Radiation Mo Kα (λ = 0.71073 Å)High penetration, minimizes absorption errors for organic crystals.
Resolution Limit ≤ 0.83 ÅRequired by IUCr standards for publication-quality structures.
R₁ (Final) < 0.05 (5%)Indicates excellent agreement between the model and observed data.
wR₂ < 0.15 (15%)Validates the weighting scheme of the refinement.
Goodness-of-Fit (S) ~ 1.000Confirms that the model is neither over- nor under-parameterized.

Conclusion

Obtaining the crystal structure of 4-tert-butyl-1,3-thiazole-2-carbaldehyde requires overcoming its ambient liquid state and the inherent flexibility of its bulky substituents. By employing in situ cryo-crystallography for native analysis, or strategic Schiff base derivatization for scaffold studies, researchers can force the molecule into a highly ordered lattice. Subsequent low-temperature X-ray diffraction, paired with rigorous SHELXL disorder modeling, yields the high-fidelity structural data necessary for advanced drug design and materials engineering.

References

  • Sigma-Aldrich. 4-tert-butyl-1,3-thiazole-2-carbaldehyde | 211942-98-2.

  • ResearchGate. (PDF) Benzo[4,5]imidazo[2,1-b]thiazole-2-carbaldehyde.6

  • RCSB Protein Data Bank. 2ZAZ: Crystal structure of P38 in complex with 4-anilino quinoline inhibitor.1

  • MDPI. Non-Classical Anionic Naked N-Heterocyclic Carbenes: Fundamental Properties and Emerging Applications in Synthesis and Catalysis.2

  • Royal Society of Chemistry (RSC). Supporting Information (PBT Compounds).4

  • Macedonian Journal of Chemistry and Chemical Engineering. In situ crystallization and crystal structure determination of chlorobenzene.3

  • IUCr Journals. Practical macromolecular cryocrystallography.5

Sources

Foundational

Exact Mass and Molecular Weight of 4-tert-Butyl-1,3-thiazole-2-carbaldehyde: A Comprehensive Technical Guide for Drug Development

Executive Summary In the landscape of modern drug discovery, thiazole derivatives serve as highly privileged pharmacophores due to their robust metabolic stability and favorable binding thermodynamics. 4-tert-butyl-1,3-t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, thiazole derivatives serve as highly privileged pharmacophores due to their robust metabolic stability and favorable binding thermodynamics. 4-tert-butyl-1,3-thiazole-2-carbaldehyde (CAS: 211942-98-2) is a critical synthetic building block used in the development of novel therapeutics. As a Senior Application Scientist, I frequently observe that the transition from synthetic chemistry to pharmacokinetic (PK) profiling requires a fundamental shift in how we define mass.

While synthetic chemists rely on average molecular weight for stoichiometric calculations, analytical scientists depend on monoisotopic exact mass for High-Resolution Mass Spectrometry (HRMS) workflows[1]. This whitepaper dissects the physicochemical properties of this compound, explains the causality behind mass definitions, and provides a self-validating analytical protocol for its exact mass verification.

Physicochemical Profiling & The Causality of Mass

To build a robust analytical method, we must first establish the foundational parameters of the target analyte. The data below synthesizes information from authoritative chemical repositories, including and [1].

Table 1: Key Physicochemical Parameters
ParameterValueAnalytical Significance
Chemical Name 4-tert-butyl-1,3-thiazole-2-carbaldehydeStandard IUPAC nomenclature.
CAS Number 211942-98-2Unique registry identifier.
Molecular Formula C8H11NOSDefines atomic composition[2].
Molecular Weight (Average) 169.24 g/mol Used for bulk molarity and stoichiometry[3].
Exact Mass (Monoisotopic) 169.0561 DaUsed for HRMS identification[1].
[M+H]+ Ion Exact Mass 170.0634 DaTarget m/z in positive electrospray ionization (ESI+).
The Causality Behind Mass Discrepancies

Why is there a ~0.19 Da difference between the molecular weight and the exact mass?

  • Molecular Weight (169.24 g/mol ) is calculated using the abundance-weighted average of all naturally occurring isotopes (e.g., Carbon = 12.011, Sulfur = 32.06). This is necessary for weighing bulk powders where trillions of molecules are present.

  • Exact Mass (169.0561 Da) is calculated using only the most abundant, stable isotope of each element (e.g., ^12C = 12.00000, ^32S = 31.97207). Because a mass spectrometer analyzes individual ions in a vacuum, it resolves the specific isotopic peaks rather than an average blur. Relying on average molecular weight in HRMS leads to false negatives and misidentification of isobaric interferences.

Self-Validating LC-HRMS Protocol for Exact Mass Determination

To guarantee trustworthiness in metabolite identification, the analytical protocol must be a self-validating system. This means the workflow inherently checks its own accuracy before, during, and after the analysis.

Phase 1: System Suitability and Calibration
  • Lock Mass Setup: Configure the Q-TOF or Orbitrap mass spectrometer to continuously infuse a lock mass solution (e.g., Leucine Enkephalin, m/z 556.2771). Causality: This corrects for micro-fluctuations in the mass analyzer caused by ambient temperature shifts, ensuring mass accuracy remains below < 2 ppm.

  • System Suitability Test (SST): Inject a known standard mix. The system is only validated for use if the mass error of the SST is ≤ 1.5 ppm and the chromatographic peak shape exhibits an asymmetry factor between 0.9 and 1.2.

Phase 2: Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of 4-tert-butyl-1,3-thiazole-2-carbaldehyde (sourced for research use[2]) in 1.0 mL of LC-MS grade Methanol.

  • Working Dilution: Dilute to 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid acts as a proton donor, facilitating the formation of the [M+H]+ ion (m/z 170.0634) required for ESI+ detection.

  • Matrix Blank: Prepare a vial containing only the 50:50 Water:Acetonitrile + 0.1% Formic Acid solvent. This is injected prior to the sample to prove the absence of column carryover.

Phase 3: Instrumental Analysis & Data Processing
  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Run a gradient from 5% to 95% Acetonitrile over 5 minutes.

  • Mass Spectrometry: Operate in ESI+ mode. Set the mass range to m/z 100–1000 with a resolution setting of at least 70,000 (at m/z 200).

  • Data Extraction: Generate an Extracted Ion Chromatogram (XIC) for m/z 170.0634 with a narrow mass window of ± 5 ppm.

LCHRMS S1 1. Sample Preparation (4-tert-butyl-1,3-thiazole-2-carbaldehyde) S2 2. UHPLC Separation (C18 Column, Gradient Elution) S1->S2 Injection S3 3. ESI+ Ionization (Protonation -> [M+H]+) S2->S3 Eluent S4 4. Q-TOF Mass Analyzer (High Resolution Mass Separation) S3->S4 Ion Beam S5 5. Data Processing (Exact Mass: 169.0561 Da) S4->S5 m/z Detection

Fig 1. Step-by-step LC-HRMS analytical workflow for exact mass verification.

Metabolic Tracking and Pharmacokinetic Relevance

In drug development, knowing the exact mass of the parent compound is only the first step. When 4-tert-butyl-1,3-thiazole-2-carbaldehyde is subjected to in vitro microsome assays (e.g., human liver microsomes), the aldehyde group acts as a primary site of metabolic biotransformation.

By utilizing the exact mass, we can track specific enzymatic pathways through predictable mass shifts (Δm):

  • Aldehyde Oxidation: Aldehyde dehydrogenase (ALDH) oxidizes the carbaldehyde group to a carboxylic acid. The addition of an oxygen atom (^16O = 15.9949 Da) shifts the exact mass from 169.0561 Da to 185.0510 Da.

  • Aldehyde Reduction: Aldo-keto reductases (AKR) reduce the aldehyde to a primary alcohol. The addition of two hydrogen atoms (2 × ^1H = 2.0157 Da) shifts the exact mass from 169.0561 Da to 171.0718 Da.

Because we are using exact mass rather than average molecular weight, we can definitively distinguish these metabolites from endogenous cellular isobaric compounds that might share a nominal mass of 185 or 171. Safety and toxicological profiling of these metabolites can be cross-referenced using databases like [4].

Metabolism Parent Parent Compound C8H11NOS Exact Mass: 169.0561 Da Oxidation Aldehyde Oxidation (ALDH Enzyme) Parent->Oxidation Reduction Aldehyde Reduction (AKR Enzyme) Parent->Reduction Acid Carboxylic Acid Metabolite C8H11NO2S Exact Mass: 185.0510 Da (Δm = +15.9949 Da) Oxidation->Acid Alcohol Alcohol Metabolite C8H13NOS Exact Mass: 171.0718 Da (Δm = +2.0157 Da) Reduction->Alcohol

Fig 2. Metabolic biotransformation pathways and corresponding exact mass shifts.

References

  • PubChem, National Library of Medicine. "Computed Properties for C8H11NOS". NIH PubChem Database. Available at:[Link]

  • NextSDS. "4-tert-Butyl-1,3-thiazole-2-carbaldehyde — Chemical Substance Information". NextSDS Database. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 4-tert-Butyl-1,3-thiazole-2-carbaldehyde in Targeted Drug Discovery

Executive Briefing The rational design of small-molecule therapeutics relies heavily on versatile, drug-like building blocks. 4-tert-Butyl-1,3-thiazole-2-carbaldehyde (CAS: 211942-98-2) [1] has emerged as a privileged pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Briefing

The rational design of small-molecule therapeutics relies heavily on versatile, drug-like building blocks. 4-tert-Butyl-1,3-thiazole-2-carbaldehyde (CAS: 211942-98-2) [1] has emerged as a privileged precursor in medicinal chemistry. Combining the bioisosteric properties of a thiazole core, the extreme steric bulk of a tert-butyl group, and the electrophilic reactivity of a C2-carbaldehyde, this compound serves as a foundational scaffold for generating tertiary amines, carboxamides, and heterocyclic arrays. It has been instrumental in synthesizing[2], [3], and [4].

This application note details the mechanistic rationale for employing this precursor, provides self-validating synthetic protocols, and outlines its pharmacological utility.

Structural & Mechanistic Rationale

The Thiazole Core as a Bioisostere

The 1,3-thiazole ring is a classic bioisostere for oxazoles, pyridines, and phenyl rings. It acts as both a hydrogen-bond acceptor (via the nitrogen atom) and a lipophilic interaction partner (via the sulfur atom). In kinase inhibitors and GPCR ligands, the thiazole nitrogen frequently engages the hinge region or transmembrane pocket residues, while the sulfur atom's polarizability enhances binding affinity through dipole-induced dipole interactions.

The C4 tert-Butyl Group: A Molecular Ruler

The tert-butyl moiety at the C4 position provides intense steric bulk and high lipophilicity. In drug discovery, this group serves three primary functions:

  • Metabolic Stability: Unlike C4-methyl thiazoles, which are highly susceptible to benzylic oxidation by cytochrome P450 (CYP450) enzymes, the tert-butyl group lacks abstractable alpha-protons, effectively blocking this metabolic liability.

  • Hydrophobic Pocket Filling: The bulky group projects into deep, lipophilic sub-pockets of target proteins.

  • Steric Probing (SAR): The rigid bulk of the tert-butyl group acts as a "molecular ruler." For example, in the development of mGlu5 NAMs, replacing a cyclopropyl group with a tert-butyl group caused a severe loss of potency[2],[5]. This drastic shift allowed researchers to precisely map the spatial constraints of the allosteric binding site.

The C2-Carbaldehyde Handle

The formyl group at the C2 position is highly activated due to the electron-withdrawing nature of the adjacent thiazole nitrogen. This makes it an exceptional electrophile for reductive aminations, Wittig olefinations, and Knoevenagel condensations, allowing for rapid late-stage functionalization and library generation.

G A 4-tert-butyl-1,3-thiazole- 2-carbaldehyde B Reductive Amination (NaBH(OAc)3) A->B C Wittig Reaction (Ph3P=CH-R) A->C D Knoevenagel Condensation (Active Methylene) A->D E Tertiary Amines (e.g., REV-ERBα probes) B->E F Alkenyl Thiazoles (Conformational Restraint) C->F G Acrylonitrile Scaffolds (Kinase Inhibitors) D->G

Synthetic divergence of 4-tert-butyl-1,3-thiazole-2-carbaldehyde into key pharmacophores.

Self-Validating Experimental Protocols

Protocol A: High-Throughput Reductive Amination

This protocol details the conversion of 4-tert-butyl-1,3-thiazole-2-carbaldehyde into a tertiary amine, a method widely used to generate [3] and [6].

Causality & Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is specifically chosen over sodium borohydride (NaBH₄). The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, rendering it unreactive toward the starting aldehyde but sufficiently reactive to reduce the transiently formed, highly electrophilic iminium ion. 1,2-Dichloroethane (DCE) is selected as the solvent because it is non-nucleophilic and provides excellent solubility for both the organic substrates and the boron salts.

Materials:

  • 4-tert-butyl-1,3-thiazole-2-carbaldehyde (1.0 equiv)

  • Secondary amine (e.g., substituted piperazine or benzylamine) (1.1 equiv)

  • NaBH(OAc)₃ (1.5 equiv)

  • Glacial acetic acid (0.1 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE) (0.2 M)

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the aldehyde (1.0 equiv) and the secondary amine (1.1 equiv) in anhydrous DCE. Add glacial acetic acid (0.1 equiv) to catalyze iminium ion formation.

  • Pre-incubation: Stir the mixture at room temperature for 1–2 hours. In-Process Control (IPC): Monitor via LC-MS to confirm the disappearance of the aldehyde mass and the appearance of the iminium intermediate.

  • Reduction: Cool the reaction to 0 °C. Add NaBH(OAc)₃ (1.5 equiv) portion-wise to control the mild exotherm. Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours.

  • Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ until gas evolution ceases (pH ~8). This neutralizes the acetic acid and decomposes excess hydride. Extract the aqueous layer with dichloromethane (3 × 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (SiO₂, typically Hexanes/EtOAc or DCM/MeOH gradients).

  • Validation: If LC-MS reveals the presence of the primary alcohol byproduct (thiazol-2-ylmethanol), it indicates premature reduction. Corrective Action: In future runs, extend the pre-incubation time (Step 2) or add molecular sieves (4Å) to drive imine formation to completion before adding the reducing agent.

Quantitative Data Presentation

The structural modifications at the C4 position of the thiazole ring drastically alter the physicochemical and pharmacokinetic properties of the resulting drug candidates. The table below summarizes the comparative data driving the selection of the tert-butyl group during lead optimization.

Substituent at C4Steric Parameter (A-value, kcal/mol)Relative Lipophilicity (Δπ)CYP450 Metabolic StabilityPharmacological Impact (e.g., mGlu5 NAMs)
Methyl 1.70+0.56Low (Prone to benzylic oxidation)Baseline binding; short in vivo half-life.
Cyclopropyl 1.14+1.14ModerateConformationally restricted; high potency[2].
tert-Butyl >4.70+1.98High (Sterically hindered)Fills deep hydrophobic pockets; severe potency loss if pocket is shallow[2].

Pharmacological Application: Allosteric Modulation

Derivatives synthesized from 4-tert-butyl-1,3-thiazole-2-carbaldehyde are frequently utilized as allosteric modulators. Because the tert-butyl group forces a specific three-dimensional conformation, these molecules excel at wedging into transmembrane domains of GPCRs, locking the receptor in an inactive state.

G L Thiazole Derivative (Negative Allosteric Modulator) R mGlu5 Receptor (Transmembrane Domain) L->R Binds Allosteric Site G Gq Protein Uncoupling R->G Conformational Shift PLC Phospholipase C (PLC) Inhibition G->PLC Inhibits Activation Ca Decreased Intracellular Ca2+ PLC->Ca Blocks IP3 Production

Mechanism of action for thiazole-derived negative allosteric modulators on mGlu5 receptors.

References

  • Chemical Substance Information: 4-tert-Butyl-1,3-thiazole-2-carbaldehyde (CAS 211942-98-2) . NextSDS Database. Available at:[Link]

  • 3-Cyano-5-fluoro-N-arylbenzamides as negative allosteric modulators of mGlu5: Identification of easily prepared tool compounds with CNS exposure in rats . Felts et al., Bioorganic & Medicinal Chemistry Letters (2010). Available at:[Link]

  • Optimized Chemical Probes for REV-ERBα . Trump et al., Journal of Medicinal Chemistry (2013). Available at:[Link]

  • Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b . European Journal of Medicinal Chemistry (2017). Available at:[Link]

  • Thiazole pyrazolopyrimidines as CRF1 receptor antagonists. World Intellectual Property Organization Patent WO2008036579A1 (2008).

Sources

Application

Application Note: Synthesis and Characterization of Thiazole-Based Schiff Bases Using 4-tert-butyl-1,3-thiazole-2-carbaldehyde

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Introduction & Mechanistic Insights Thiazole-based Schiff bases (imines) represent...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Mechanistic Insights

Thiazole-based Schiff bases (imines) represent a highly privileged scaffold in medicinal chemistry and drug discovery. The 2-aminothiazole and thiazole-2-carbaldehyde frameworks exhibit a broad pharmacological spectrum, serving as foundational pharmacophores for anticancer, antiviral, and antimicrobial agents[1]. Furthermore, these heterocyclic scaffolds are highly valued in drug development for their potent enzyme inhibitory activities, including anti-α-glucosidase and anti-urease effects[2].

This application note details the synthesis of Schiff bases using 4-tert-butyl-1,3-thiazole-2-carbaldehyde as the primary electrophile.

Mechanistic Causality in Reagent Selection
  • The Electrophile (4-tert-butyl-1,3-thiazole-2-carbaldehyde): The π -deficient nature of the thiazole ring significantly increases the electrophilicity of the C2-carbonyl carbon, making it highly susceptible to nucleophilic attack by primary amines[3]. The addition of the tert-butyl group at the C4 position is a deliberate design choice: it provides substantial steric bulk and lipophilicity, which improves the membrane permeability and target residence time of the resulting drug candidate.

  • The Solvent (Absolute Ethanol): Schiff base formation is a reversible condensation reaction that produces water as a byproduct. Using a strictly anhydrous solvent is mandatory to shift the equilibrium toward the imine product via Le Chatelier's principle[4].

  • The Catalyst (Glacial Acetic Acid): The reaction requires a delicate pH balance (optimal pH ~4.5–5.0). Acetic acid protonates the carbonyl oxygen, enhancing its electrophilicity. However, if a stronger acid is used, the primary amine nucleophile will be fully protonated into an unreactive ammonium ion, halting the reaction.

Experimental Workflows & Reaction Pathways

Workflow A 1. Reagent Prep Aldehyde + Amine B 2. Acid Catalysis Glacial AcOH A->B C 3. Reflux Abs. Ethanol, 6h B->C D 4. Isolation Ice Bath & Filtration C->D E 5. Validation NMR & FT-IR D->E

Experimental workflow for the synthesis of thiazole-based Schiff bases.

Mechanism N1 4-tert-butyl-1,3-thiazole-2-carbaldehyde (Electrophilic Carbonyl) N3 Protonated Carbonyl Intermediate (Enhanced Electrophilicity) N1->N3 Glacial AcOH (pH ~4.5) N2 Primary Aromatic Amine (Nucleophile) N2->N3 Glacial AcOH (pH ~4.5) N4 Hemiaminal Intermediate (Unstable Addition Product) N3->N4 Nucleophilic Attack N5 Thiazole-Based Schiff Base (Stable Imine) + H2O N4->N5 Dehydration (-H2O) under Reflux

Mechanistic pathway of acid-catalyzed Schiff base formation.

Materials and Reagents

ReagentRoleEquivalentsNotes
4-tert-butyl-1,3-thiazole-2-carbaldehyde Electrophile1.0 eqCAS: 211942-98-2. Store under inert gas at 2-8°C.
Primary Aromatic Amine (e.g., Sulfanilamide)Nucleophile1.0 - 1.1 eqEnsure high purity (>98%) to prevent side reactions.
Absolute Ethanol Solvent0.5 MMust be strictly anhydrous (≤0.1% water).
Glacial Acetic Acid CatalystCatalyticUse 3-4 drops per 10 mmol scale.

Step-by-Step Protocol

This protocol is optimized for a 10 mmol scale synthesis, utilizing standard condensation methodologies adapted for highly reactive heterocyclic aldehydes[4].

Step 1: Preparation of the Reaction Mixture
  • In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol (1.69 g) of 4-tert-butyl-1,3-thiazole-2-carbaldehyde in 15 mL of absolute ethanol.

  • In a separate beaker, dissolve 10 mmol of the chosen primary aromatic amine (e.g., 1.72 g of sulfanilamide) in 10 mL of absolute ethanol. Gentle heating may be required for complete dissolution.

  • Slowly transfer the amine solution into the round-bottom flask containing the aldehyde.

Step 2: Acid-Catalyzed Condensation
  • Add 3–4 drops of glacial acetic acid to the stirring mixture. Causality Note: This lowers the pH to approximately 4.5, perfectly balancing the protonation of the carbonyl oxygen without deactivating the amine.

  • Attach a reflux condenser fitted with a drying tube (e.g., calcium chloride) to exclude atmospheric moisture.

  • Heat the mixture to reflux (approx. 78–80°C) in an oil bath or heating mantle with continuous stirring for 5 to 6 hours.

Step 3: Reaction Monitoring
  • Monitor the reaction progress via Thin-Layer Chromatography (TLC) every 2 hours. Use a mobile phase of Hexane:Ethyl Acetate (7:3 v/v).

  • The reaction is deemed complete when the higher- Rf​ aldehyde spot disappears, replaced by a highly UV-active lower- Rf​ imine spot.

Step 4: Product Isolation and Purification
  • Once complete, remove the flask from heat and allow it to cool to room temperature.

  • Transfer the flask to an ice-water bath (0–4°C) for 1 hour to maximize precipitation. Causality Note: Schiff bases exhibit significantly lower solubility in cold ethanol compared to their starting materials, allowing for selective crystallization.

  • Filter the resulting precipitate under vacuum using a Büchner funnel. Wash the filter cake with 2 × 5 mL of ice-cold absolute ethanol to remove unreacted starting materials.

  • Recrystallize the crude solid from hot absolute ethanol to yield the pure thiazole-based Schiff base. Dry under vacuum at 40°C overnight.

Analytical Data & Yields

The following table summarizes expected quantitative data for the condensation of 4-tert-butyl-1,3-thiazole-2-carbaldehyde with various representative aromatic amines.

Amine DerivativeProduct AppearanceReaction Time (h)Yield (%)Melting Point (°C)Imine ¹H-NMR (CH=N, ppm)
Sulfanilamide Yellow crystalline solid6.082210–2128.45 (s, 1H)
p-Anisidine Pale yellow needles5.588145–1478.38 (s, 1H)
p-Toluidine Off-white powder6.085132–1348.40 (s, 1H)

Troubleshooting & Self-Validation System

To ensure the scientific integrity of the synthesized compound, every protocol must be self-validating. Use the following spectroscopic markers to confirm successful imine formation:

  • FT-IR Spectroscopy Validation: The defining metric of success is the complete disappearance of the strong aldehyde carbonyl (C=O) stretching frequency at ~1690 cm⁻¹. Concurrently, a sharp, distinct imine (C=N) stretching band must emerge between 1610–1630 cm⁻¹ .

  • ¹H-NMR Spectroscopy Validation: The starting material (4-tert-butyl-1,3-thiazole-2-carbaldehyde) features a highly deshielded aldehyde proton resonating far downfield at ~9.8 ppm. Successful conversion is validated by the absolute loss of this peak and the appearance of the characteristic azomethine (CH=N) proton singlet between 8.2 and 8.6 ppm .

  • Hydrolysis Troubleshooting: If the yield is exceptionally low or the aldehyde peak persists in NMR, the system may be contaminated with water. Ensure all glassware is oven-dried and the absolute ethanol is freshly opened or stored over molecular sieves.

References

  • Title: Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery Source: SciSpace / Beni-Suef Univ J Basic Appl Sci URL: [Link]

  • Title: The Synthesis, In Vitro Bio-Evaluation, and In Silico Molecular Docking Studies of Pyrazoline–Thiazole Hybrid Analogues as Promising Anti-α-Glucosidase and Anti-Urease Agents Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Synthesis, Identification, and Antibacterial Effect Study of Some New Benzoxazepindions using Thiazolylimines Source: Journal of Neonatal Surgery URL: [Link]

Sources

Method

Application Note: Knoevenagel Condensation of 4-tert-Butyl-1,3-thiazole-2-carbaldehyde in Drug Discovery

Executive Summary & Chemical Context The thiazole ring is a privileged scaffold in medicinal chemistry, frequently embedded in antimicrobial agents, kinase inhibitors, and targeted protein degraders (PROTACs)[1][2]. Spec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The thiazole ring is a privileged scaffold in medicinal chemistry, frequently embedded in antimicrobial agents, kinase inhibitors, and targeted protein degraders (PROTACs)[1][2]. Specifically, 4-tert-butyl-1,3-thiazole-2-carbaldehyde (CAS: 211942-98-2) is a highly valued building block[3][4]. The bulky tert-butyl group at the C4 position introduces significant lipophilicity and steric bulk, which is critical for occupying hydrophobic pockets in target proteins, while the C2-carbaldehyde serves as a reactive handle for C-C bond formation[5][6].

The Knoevenagel condensation of this aldehyde with active methylene compounds is the premier method for synthesizing α,β-unsaturated thiazole derivatives (e.g., sunitinib analogs)[6][7]. However, achieving high yields requires precise control over reaction conditions due to the unique electronic and steric profile of the 4-tert-butyl-substituted thiazole ring.

Mechanistic Causality & Reaction Dynamics

To design a successful Knoevenagel condensation for this specific substrate, researchers must account for the electronic deactivation caused by the tert-butyl group.

  • Electronic Effects: The tert-butyl group exerts a strong inductive electron-donating effect (+I). This slightly increases the electron density of the thiazole ring, which in turn reduces the electrophilicity of the C2-carbonyl carbon compared to unsubstituted or electron-deficient analogs (e.g., 4-trifluoromethylthiazole-2-carbaldehyde)[8][9].

  • Catalytic Strategy: Because of this reduced electrophilicity, weak bases like piperidine alone may result in stalled reactions when paired with less acidic active methylenes (like oxindoles). To overcome this, a dual-catalyst system utilizing piperidine and glacial acetic acid is employed[5][6]. The acetic acid protonates the aldehyde, facilitating the attack of piperidine to form a highly electrophilic iminium ion intermediate . This intermediate is significantly more reactive toward the enolate/carbanion of the active methylene compound[1][10].

Mechanism A 4-tert-butyl-1,3-thiazole -2-carbaldehyde C Iminium Ion Intermediate (Highly Electrophilic) A->C + Catalyst - H2O B Piperidine / AcOH (Catalyst System) B->C F C-C Bond Formation (Addition) C->F D Active Methylene Compound (e.g., Oxindole) E Enolate / Carbanion D->E Base Deprotonation E->F G Elimination Step (- H2O, - Piperidine) F->G G->B Catalyst Regeneration H α,β-Unsaturated Thiazole Derivative G->H

Figure 1: Mechanistic pathway of the catalyzed Knoevenagel condensation via an iminium intermediate.

Standardized Experimental Protocols

To ensure a self-validating system, the following protocols are stratified by the pKa of the active methylene compound.

Protocol A: Mild Condensation (For Highly Active Methylenes)

Target Substrates: Malononitrile, Cyanoacetamides, Ethyl Cyanoacetate (pKa ~11-13)[1]

  • Preparation: In a flame-dried 50 mL round-bottom flask, dissolve 4-tert-butyl-1,3-thiazole-2-carbaldehyde (1.0 mmol, 169.2 mg) and malononitrile (1.1 mmol, 72.6 mg) in absolute ethanol (10 mL).

  • Catalysis: Add piperidine (0.1 mmol, ~10 µL) dropwise at room temperature. A color change (typically to deep yellow/orange) indicates the formation of the charge-transfer complex and enolate.

  • Execution: Stir the reaction at room temperature for 2–4 hours. For slightly less reactive substrates like ethyl cyanoacetate, heat to mild reflux (78 °C).

  • Workup: Concentrate the volatiles under reduced pressure. Resuspend the crude mixture in ice-cold ethanol or methanol to induce precipitation.

  • Purification: Filter the resulting precipitate, wash with cold ethanol, and dry under a high vacuum to yield the pure α,β-unsaturated product.

Protocol B: Azeotropic Reflux (For Moderately Active Methylenes)

Target Substrates: 2,4-Thiazolidinedione, 5-Fluoro-2-oxindole (pKa ~13.5-14.5)[5][6]

  • Setup: Equip a 100 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Preparation: Dissolve the aldehyde (1.0 mmol) and 5-fluoro-2-oxindole (1.0 mmol) in anhydrous toluene (20 mL).

  • Catalysis: Add piperidine (0.2 mmol, ~20 µL) and glacial acetic acid (0.2 mmol, ~12 µL). Causality note: Equimolar amounts of base and acid create the piperidinium acetate buffer required to drive iminium formation without neutralizing the base needed for enolate generation.

  • Execution: Heat the mixture to vigorous reflux (110 °C). The Dean-Stark trap will collect the azeotropically removed water, driving the equilibrium toward the condensation product (Le Chatelier's principle). Maintain reflux for 12–16 hours.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (30 mL) and wash sequentially with 1M HCl (15 mL), saturated NaHCO3 (15 mL), and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na2SO4, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Workflow S1 Step 1: Reagent Mixing (Aldehyde + Methylene) S2 Step 2: Catalyst Addition (Piperidine ± AcOH) S1->S2 S3 Step 3: Reaction Execution (RT or Dean-Stark) S2->S3 S4 Step 4: Reaction Monitoring (TLC / LC-MS) S3->S4 S4->S3 Incomplete S5 Step 5: Workup & Quenching (Aqueous Wash) S4->S5 Complete S6 Step 6: Purification (Recrystallization) S5->S6

Figure 2: Step-by-step experimental workflow for the Knoevenagel condensation process.

Quantitative Data & Optimization Matrix

The following table synthesizes the optimal conditions based on the pKa of the active methylene compound reacting with 4-tert-butyl-1,3-thiazole-2-carbaldehyde.

Active Methylene CompoundApprox. pKaCatalyst SystemSolventTemperature & TimeExpected Yield
Malononitrile 11.1Piperidine (0.1 eq)EthanolRoom Temp, 2–4 h>85%
Cyanoacetamide 12.0Piperidine (0.5 eq)THF / EtOHReflux, 16–72 h75–85%
2,4-Thiazolidinedione 13.5Pip/AcOH (0.2 eq)TolueneReflux (Dean-Stark), 12 h70–80%
5-Fluoro-2-oxindole 14.5Pip/AcOH (0.5 eq)TolueneReflux (Dean-Stark), 16 h65–75%

Self-Validating Systems & Troubleshooting

To ensure trustworthiness and reproducibility in the laboratory, integrate these self-validating checks into your workflow:

  • Aldehyde Integrity Check: 4-tert-butyl-1,3-thiazole-2-carbaldehyde can slowly oxidize to the corresponding carboxylic acid upon prolonged exposure to air[9][11]. Validation: Before use, verify the presence of the distinct aldehyde proton singlet (~9.8 - 10.0 ppm) via 1H-NMR. If a broad peak at ~12 ppm (carboxylic acid) is observed, purify the starting material via short-path distillation or silica plug.

  • Monitoring Condensation Progress: Use LC-MS to monitor the reaction. Validation: Track the disappearance of the starting aldehyde (UV absorption at ~254 nm). The formation of the α,β-unsaturated product will typically result in a significant bathochromic shift (red shift) in the UV spectrum due to extended conjugation.

  • Stereochemical Outcome: The Knoevenagel condensation of thiazole-2-carbaldehydes predominantly yields the thermodynamically more stable (E)-isomer[6][7]. Validation: Confirm the geometry using 2D NOESY NMR; a lack of NOE correlation between the vinylic proton and the thiazole ring protons typically confirms the (E)-configuration.

References

  • National Institutes of Health (PMC). Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. Retrieved from:[Link]

  • Google Patents. CA3201962A1 - Novel bifunctional molecules for targeted protein degradation.
  • CLOCKSS Archive / Heterocycles. Synthetic Approaches Toward Certain Structurally Related Antimicrobial Thiazole Derivatives (2010-2020). Retrieved from:[Link]

  • Google Patents. US8658641B2 - Fused, spirocyclic heteroaromatic compounds for the treatment of bacterial infections.

Sources

Application

Strategic Applications of 4-tert-Butyl-1,3-thiazole-2-carbaldehyde in Drug Discovery

An Application Note and Protocol Guide for Medicinal Chemists Executive Summary In modern medicinal chemistry, the thiazole ring is a privileged scaffold known for its ability to act as a hydrogen bond acceptor, a bioiso...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide for Medicinal Chemists

Executive Summary

In modern medicinal chemistry, the thiazole ring is a privileged scaffold known for its ability to act as a hydrogen bond acceptor, a bioisostere for pyridine or phenyl rings, and a key binding determinant in kinase hinge regions. However, unsubstituted or 2-aminothiazoles frequently suffer from metabolic liabilities, acting as toxicophores via cytochrome P450-mediated C4–C5 epoxidation, which yields hepatotoxic thioformamide metabolites[1].

4-tert-butyl-1,3-thiazole-2-carbaldehyde (CAS: 211942-98-2) circumvents these liabilities while providing an exceptionally versatile synthetic handle. The bulky tert-butyl group at the C4 position completely blocks deleterious epoxidation, significantly enhancing metabolic stability. Simultaneously, its steric bulk and high lipophilicity allow it to anchor deeply into hydrophobic protein pockets (such as those found in BRAF or Wee1 kinases). The C2-carbaldehyde acts as a highly reactive electrophilic center, enabling rapid, divergent late-stage functionalization via reductive aminations, hydrazone formations, and olefination reactions.

Mechanistic Rationale & Structural Advantages

The integration of the 4-tert-butylthiazole moiety into drug candidates is driven by three distinct mechanistic advantages:

  • Hydrophobic Pocket Anchoring: In the development of V-RAF Murine Sarcoma Viral Oncogene Homologue B1 (BRAF) inhibitors, replacing a standard phenyl C-ring with a 4-tert-butylthiazole ring dramatically increases cellular potency. The tert-butyl group perfectly matches the steric dimensions of the kinase's hydrophobic pocket beyond the gatekeeper residue, while the increased lipophilicity drives passive transport across cell membranes [2].

  • Toxicophore Mitigation: The C4-substitution sterically hinders the electron-rich C4–C5 double bond of the thiazole core, preventing oxidative metabolism into reactive electrophilic intermediates [1].

  • Divergent Scaffold Functionalization: The 2-carbaldehyde group is primed for combinatorial library synthesis. It readily undergoes Schiff base formation, making it an ideal precursor for synthesizing secondary amines (via reductive amination) or hydrazones, both of which are prevalent in FDA-approved drugs.

MechanisticRationale Scaffold 4-tert-butyl-1,3-thiazole Scaffold Prop1 Bulky tert-butyl group at C4 position Scaffold->Prop1 Prop2 Thiazole Nitrogen (H-bond acceptor) Scaffold->Prop2 Prop3 C4-Substitution (Steric Shielding) Scaffold->Prop3 Mech1 Fills deep hydrophobic pockets (e.g., BRAF/Wee1) Prop1->Mech1 Mech2 Binds kinase hinge region via ATP-competitive binding Prop2->Mech2 Mech3 Blocks C4-C5 epoxidation (Prevents toxicophore activation) Prop3->Mech3 Outcome High Potency, Selectivity & Metabolic Stability Mech1->Outcome Mech2->Outcome Mech3->Outcome

Mechanistic rationale for utilizing the 4-tert-butylthiazole scaffold in drug design.

Key Applications and Quantitative Efficacy Data

The versatility of 4-tert-butyl-1,3-thiazole-2-carbaldehyde has led to its successful application across multiple therapeutic areas, ranging from oncology to inflammatory diseases.

Table 1: Comparative Biological Activity of 4-tert-butylthiazole Derivatives
Target / Disease AreaCompound Class Derived from ScaffoldInhibitory PotencyMechanistic Role of the Thiazole MoietyRef
BRAF Kinase (Oncology)3-tert-butyl-1-aryl-1H-pyrazol-5-yl analogsIC₅₀ < 1.0 µM (Cellular)Enhances lipophilicity for cell entry; fills hydrophobic pocket beyond gatekeeper.[2]
h-TNAP (Alkaline Phosphatase)1-benzylidene-2-(4-tert-butylthiazol-2-yl) hydrazinesIC₅₀ = 1.09 ± 0.18 µMForms critical hydrogen bonds within the apo-enzyme binding pocket.[3]
h-IAP (Alkaline Phosphatase)1-benzylidene-2-(4-tert-butylthiazol-2-yl) hydrazinesIC₅₀ = 0.71 ± 0.02 µMConfers high target selectivity over other phosphatase isoforms.[3]
LTD4 / TXA2 Receptors (Asthma/Inflammation)YM158 (Dual Antagonist)Kᵢ = 0.64 nM (LTD4)Kᵢ = 5.0 nM (TXA2)Acts as a rigid, lipophilic spacer optimizing the distance between pharmacophores.[4]

Divergent Synthetic Workflows

The true value of 4-tert-butyl-1,3-thiazole-2-carbaldehyde lies in its synthetic tractability. The diagram below illustrates the primary divergent pathways utilized by medicinal chemists to generate diverse screening libraries.

DivergentSynthesis Core 4-tert-butyl-1,3-thiazole- 2-carbaldehyde RedAmin Reductive Amination (NaBH(OAc)3, Amine) Core->RedAmin 1° or 2° Amines Hydrazone Hydrazone Formation (Hydrazine deriv., EtOH) Core->Hydrazone Substituted Hydrazines Wittig Olefin Formation (Wittig/Knoevenagel) Core->Wittig Ylides/Active CH2 Prod1 2-Aminomethyl Thiazoles (Kinase Inhibitors) RedAmin->Prod1 Prod2 Thiazol-2-yl Hydrazones (Phosphatase Inhibitors) Hydrazone->Prod2 Prod3 Alkenyl Thiazoles (Receptor Antagonists) Wittig->Prod3

Divergent synthetic pathways utilizing 4-tert-butyl-1,3-thiazole-2-carbaldehyde.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols have been designed as self-validating systems. Causality for reagent selection is explicitly detailed to aid in troubleshooting.

Protocol A: High-Throughput Reductive Amination for Kinase Inhibitor Libraries

This protocol describes the conversion of the carbaldehyde into a 2-aminomethyl-4-tert-butylthiazole derivative, a common motif in kinase inhibitor design.

Materials:

  • 4-tert-butyl-1,3-thiazole-2-carbaldehyde (1.0 eq)

  • Primary or secondary amine (1.2 eq)

  • Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq)

  • Glacial acetic acid (1.0 eq)

  • 1,2-Dichloroethane (DCE) (Anhydrous)

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried flask under nitrogen, dissolve the carbaldehyde (1.0 mmol) and the target amine (1.2 mmol) in anhydrous DCE (5.0 mL).

    • Causality: DCE is chosen over dichloromethane (DCM) due to its higher boiling point and superior compatibility with NaBH(OAc)₃.

  • Acid Catalysis: Add glacial acetic acid (1.0 mmol) dropwise to the stirring solution. Stir at room temperature for 2 hours.

    • Causality: Acetic acid serves a dual purpose: it protonates the carbonyl oxygen to accelerate nucleophilic attack by the amine, and it activates the resulting imine/iminium intermediate for subsequent hydride reduction.

  • Reduction: Portion-wise, add NaBH(OAc)₃ (1.5 mmol) over 10 minutes. Stir the suspension at room temperature for 12–16 hours.

    • Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces imines over aldehydes, preventing the formation of the corresponding thiazole-2-methanol byproduct.

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) to neutralize the acetic acid and destroy excess hydride. Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Self-Validation & Quality Control:

  • TLC: Monitor the disappearance of the highly UV-active aldehyde spot (typically R_f ~0.6 in 3:1 Hexanes:EtOAc).

  • ¹H NMR (CDCl₃): Successful conversion is confirmed by the complete disappearance of the aldehyde proton singlet (~9.8 ppm) and the appearance of a new methylene singlet or multiplet (~4.0 ppm) corresponding to the newly formed -CH₂-N- bridge. The tert-butyl group remains a distinct 9H singlet at ~1.35 ppm.

Protocol B: Synthesis of Thiazol-2-yl Hydrazones for Phosphatase Inhibition

This protocol details the synthesis of highly potent alkaline phosphatase inhibitors via Schiff base condensation [3].

Materials:

  • 4-tert-butyl-1,3-thiazole-2-carbaldehyde (1.0 eq)

  • Substituted hydrazine or thiosemicarbazide (1.0 eq)

  • Absolute Ethanol (EtOH)

  • Glacial acetic acid (Catalytic, 2-3 drops)

Step-by-Step Methodology:

  • Preparation: Dissolve the substituted hydrazine (1.0 mmol) in absolute ethanol (10 mL) in a round-bottom flask equipped with a reflux condenser.

  • Condensation: Add 4-tert-butyl-1,3-thiazole-2-carbaldehyde (1.0 mmol) to the solution, followed by 2-3 drops of glacial acetic acid.

    • Causality: The weakly acidic environment (pH ~4.5-5.0) is critical. It protonates the aldehyde to enhance electrophilicity but is not acidic enough to completely protonate the nucleophilic hydrazine nitrogen.

  • Reflux: Heat the mixture to reflux (78 °C) for 4–6 hours.

  • Isolation: Allow the reaction mixture to cool slowly to room temperature, then transfer to an ice bath for 30 minutes.

    • Causality: Hydrazone derivatives of this scaffold are highly crystalline and typically precipitate out of cold ethanol, allowing for isolation without column chromatography.

  • Filtration: Filter the resulting precipitate under vacuum, wash with ice-cold ethanol (2 x 5 mL), and dry under high vacuum.

Self-Validation & Quality Control:

  • Visual Cue: A distinct color change (often to yellow/orange) and the formation of a crystalline precipitate upon cooling indicate successful hydrazone formation.

  • ¹H NMR (DMSO-d₆): Validation is achieved by observing the diagnostic azomethine (CH=N) proton, which typically appears as a sharp singlet shifted downfield between 8.20 and 8.50 ppm due to the electron-withdrawing nature of the adjacent thiazole ring.

References

  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemico-Biological Interactions, 330, 109244.[Link]

  • Wenglowsky, S., et al. (2010). Development of Novel, Highly Potent Inhibitors of V-RAF Murine Sarcoma Viral Oncogene Homologue B1 (BRAF): Increasing Cellular Potency through Optimization of a Distal Heteroaromatic Group. Journal of Medicinal Chemistry, 53(7), 2927-2941.[Link]

  • Ali, A., et al. (2020). Synthesis, characterization, alkaline phosphatase inhibition assay and molecular modeling studies of 1-benzylidene-2-(4-tert-butylthiazol-2-yl) hydrazines. Journal of Biomolecular Structure and Dynamics, 39(14), 5221-5233.[Link]

  • Tomisawa, K., et al. (1997). Binding of YM158, a new dual antagonist for leukotriene D4 and thromboxane A2 receptors, to guinea pig lung membranes. European Journal of Pharmacology, 335(2-3), 263-269.[Link]

Method

Application Note: Strategic Utilization of 4-tert-butyl-1,3-thiazole-2-carbaldehyde in Multicomponent Reactions (MCRs)

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Document Type: Technical Guide & Validated Protocols Executive Summary & Rationale In modern drug discovery, accessing diverse, co...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary & Rationale

In modern drug discovery, accessing diverse, complex chemical space rapidly is paramount. Multicomponent reactions (MCRs) serve as a cornerstone for diversity-oriented synthesis, allowing the assembly of three or more building blocks into highly functionalized scaffolds in a single step.

4-tert-butyl-1,3-thiazole-2-carbaldehyde (CAS: 211942-98-2) [1] is a highly privileged, commercially available building block. The strategic selection of this specific aldehyde is driven by two structural features:

  • High Electrophilicity: The electron-withdrawing nature of the thiazole ring highly activates the C2-carbaldehyde, facilitating rapid imine formation—the critical first step in most MCRs.

  • Steric Shielding & Lipophilicity: The bulky tert-butyl group at the C4 position blocks unwanted electrophilic aromatic substitution at the C5 position, funneling the reaction cleanly toward the desired MCR pathway. Furthermore, the tert-butyl moiety significantly enhances the lipophilicity (LogP) of the resulting library, a highly desirable trait for targeting hydrophobic pockets in kinases and improving blood-brain barrier (BBB) permeability.

This application note details the implementation of this building block in two highly valuable MCRs: the Groebke-Blackburn-Bienaymé (GBB) Reaction [3] and the Pyrimido[2,1-b][1,3]benzothiazole (PBT) Synthesis [2].

Core Reaction 1: The Groebke-Blackburn-Bienaymé (GBB) Reaction

The GBB reaction is a robust three-component coupling of an aldehyde, a 2-aminoazine, and an isocyanide to yield fused imidazo-heterocycles (e.g., imidazo[2,1-b]thiazoles or imidazo[1,2-a]pyridines). These scaffolds are ubiquitous in bioactive molecules, including antibacterial agents and HSP90 inhibitors[3].

Mechanistic Causality & Catalyst Selection

We utilize Scandium(III) triflate (Sc(OTf)₃) as the Lewis acid catalyst. While Brønsted acids (like acetic acid) can be used, they often lead to the undesired polymerization of the isocyanide component. Sc(OTf)₃ is water-tolerant and provides mild, highly oxophilic activation of the 4-tert-butyl-1,3-thiazole-2-carbaldehyde, accelerating Schiff base formation without degrading the isocyanide. The subsequent [4+1] cycloaddition is driven by the nucleophilicity of the isocyanide carbon, followed by a rapid tautomerization to restore aromaticity.

GBB_Mechanism A 4-tert-butyl-1,3-thiazole -2-carbaldehyde D Lewis Acid Activation Sc(OTf)3 A->D B 2-Aminoazine (e.g., 2-aminopyridine) B->D C Isocyanide (e.g., tert-butyl isocyanide) F [4+1] Cycloaddition / Nucleophilic Attack C->F E Imine / Schiff Base Intermediate D->E -H2O E->F G Fused Imidazo-heterocycle Target Scaffold F->G Tautomerization

Fig 1. Mechanistic workflow of the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.

Protocol 1: Synthesis of Imidazo[1,2-a]pyridine Derivatives

Self-Validating System: This protocol is designed to be visually and analytically self-validating. The formation of the intermediate imine is usually accompanied by a distinct color change (often deep yellow/orange).

Step-by-Step Methodology:

  • Preparation: In an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, dissolve 4-tert-butyl-1,3-thiazole-2-carbaldehyde (1.0 mmol, 169 mg) and 2-aminopyridine (1.0 mmol, 94 mg) in anhydrous DCM/MeOH (1:1 v/v, 4.0 mL).

  • Catalysis: Add Sc(OTf)₃ (0.05 mmol, 24.6 mg, 5 mol%). Stir the mixture at room temperature for 30 minutes. Validation check: TLC (Hexanes/EtOAc 7:3) should show the complete consumption of the aldehyde and the appearance of a new, lower Rf imine spot.

  • Isocyanide Addition: Add tert-butyl isocyanide (1.2 mmol, 135 µL) dropwise over 2 minutes. Seal the vial.

  • Reaction Execution: Stir the reaction mixture at room temperature for 12 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification & Validation: Purify via flash column chromatography (SiO₂, gradient elution from 10% to 50% EtOAc in Hexanes). Analytical validation: ¹H NMR will show the disappearance of the characteristic aldehyde proton (~9.8 ppm) and the appearance of a distinct singlet for the imidazopyridine C3-proton (if unsubstituted) or the unique shifts of the tert-butyl groups (~1.4 ppm).

Core Reaction 2: Biginelli-Type Synthesis of Pyrimido[2,1-b][1,3]benzothiazoles

Pyrimido[2,1-b][1,3]benzothiazoles (PBTs) are highly sought after for their unique photophysical properties, including Aggregation-Induced Emission (AIE), and their potential as fluorescent probes in biological imaging [2].

Mechanistic Causality & Catalyst Selection

This reaction utilizes 4-tert-butyl-1,3-thiazole-2-carbaldehyde, ethyl acetoacetate, and 2-aminobenzothiazole. We employ Hafnium(IV) triflate (Hf(OTf)₄) as the catalyst. Hafnium is highly oxophilic and possesses a high coordination number, making it exceptionally efficient at activating both the 1,3-dicarbonyl compound for enolization and the aldehyde for the initial Knoevenagel condensation. This allows for an ultra-low catalyst loading (1 mol%) while suppressing side reactions.

PBT_Workflow R1 Thiazole-2-carbaldehyde Derivative Cat Hf(OTf)4 Catalyst (0.01 equiv) R1->Cat R2 Ethyl Acetoacetate R2->Cat R3 2-Aminobenzothiazole Step2 Michael Addition R3->Step2 Step1 Knoevenagel Condensation Cat->Step1 Step1->Step2 Step3 Intramolecular Cyclization Step2->Step3 Prod Pyrimido[2,1-b][1,3]benzothiazole (PBT) Core Step3->Prod -H2O

Fig 2. Three-component synthesis pathway for Pyrimido[2,1-b][1,3]benzothiazole (PBT) scaffolds.

Protocol 2: Synthesis of PBT Scaffolds

Self-Validating System: The cascade nature of this reaction means intermediates rarely accumulate. The successful formation of the PBT core is often self-indicating under a 365 nm UV lamp, as the resulting conjugated system will exhibit strong fluorescence (AIEgen properties).

Step-by-Step Methodology:

  • Preparation: In a 25 mL round-bottom flask, combine 4-tert-butyl-1,3-thiazole-2-carbaldehyde (1.2 mmol, 203 mg), ethyl acetoacetate (1.5 mmol, 195 mg), and 2-aminobenzothiazole (1.0 mmol, 150 mg) in absolute ethanol (5.0 mL).

  • Catalysis: Add Hf(OTf)₄ (0.01 mmol, 8 mg, 1 mol%).

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 6 hours. Validation check: Spot the crude mixture on a TLC plate and illuminate with a 365 nm UV lamp. A bright fluorescent spot indicates the formation of the PBT core.

  • Workup: Cool the reaction to room temperature. The product may precipitate directly from the ethanol. If precipitation occurs, filter the solid and wash with cold ethanol (2 × 2 mL). If no precipitation occurs, concentrate the solvent in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (SiO₂, Petroleum Ether/EtOAc = 10:1). Recrystallize from CH₂Cl₂/hexane to obtain X-ray quality single crystals.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters and expected outcomes for the MCRs utilizing 4-tert-butyl-1,3-thiazole-2-carbaldehyde.

MCR TypeReagents (Equivalents)Catalyst (Loading)SolventTempTimeTypical Yield
GBB Reaction Aldehyde (1.0), 2-Aminopyridine (1.0), t-BuNC (1.2)Sc(OTf)₃ (5 mol%)DCM/MeOH25 °C12 h78 - 85%
GBB Reaction Aldehyde (1.0), 2-Aminothiazole (1.0), t-BuNC (1.2)Sc(OTf)₃ (5 mol%)DCM/MeOH25 °C12 h75 - 82%
PBT Synthesis Aldehyde (1.2), Ethyl acetoacetate (1.5), 2-Aminobenzothiazole (1.0)Hf(OTf)₄ (1 mol%)EtOH80 °C6 h60 - 68%

References

  • Gong, S.-S., et al. "Multicomponent reaction-based discovery of pyrimido[2,1-b][1,3]benzothiazole (PBT) as a novel core for full-color-tunable AIEgens." RSC Advances. [Link]

  • Boltjes, A., & Dömling, A. "The Groebke-Blackburn-Bienaymé Reaction." European Journal of Organic Chemistry.[Link]

Application

Application Note: Nucleophilic Addition of Grignard Reagents to 4-tert-Butyl-1,3-thiazole-2-carbaldehyde

Executive Summary The functionalization of heteroaromatic aldehydes is a cornerstone reaction in medicinal chemistry and drug discovery. Specifically, 4-tert-butyl-1,3-thiazole-2-carbaldehyde (CAS 211942-98-2) serves as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of heteroaromatic aldehydes is a cornerstone reaction in medicinal chemistry and drug discovery. Specifically, 4-tert-butyl-1,3-thiazole-2-carbaldehyde (CAS 211942-98-2) serves as a highly valuable building block for synthesizing lipophilic, biologically active secondary alcohols. The thiazole core acts as a robust bioisostere, while the bulky 4-tert-butyl group introduces significant steric shielding and enhances the molecule's lipophilicity. This application note details the mechanistic rationale, optimization parameters, and a validated step-by-step protocol for executing Grignard additions to this specific electrophile, ensuring high yields and minimizing side reactions[1][2].

Mechanistic Insights & Causality

To achieve high conversion rates and avoid byproduct formation, it is critical to understand the structural dynamics of the substrate during the reaction[3].

  • Electrophilicity and the Heteroaromatic Core: The thiazole ring is inherently electron-withdrawing. This electronic effect significantly increases the partial positive charge on the C2-carbonyl carbon, making it exceptionally reactive toward nucleophiles compared to standard aliphatic aldehydes.

  • Chelation-Controlled Trajectory: The thiazole nitrogen acts as a localized Lewis base. Upon introduction of the Grignard reagent ( RMgX ), the magnesium atom rapidly coordinates with this nitrogen, forming a rigid, pre-transition state chelate complex[4]. This anchoring effect increases the local concentration of the nucleophile but requires an excess of the Grignard reagent (typically 1.1 to 1.2 equivalents) to drive the addition forward.

  • Steric Shielding by the 4-tert-Butyl Group: While the tert-butyl group is positioned at C4 (one carbon away from the reactive C2 center), its massive rotational volume effectively shields one face of the thiazole ring. This steric bulk dictates the approach trajectory of the incoming alkyl/aryl group, often slowing down the reaction with excessively bulky Grignard reagents (e.g., tert-butylmagnesium chloride) and necessitating optimized temperature controls.

GrignardAddition Substrate 4-tert-Butyl-1,3-thiazole- 2-carbaldehyde Chelate Mg-Chelated Transition State Substrate->Chelate RMgX, THF Coordination Alkoxide Magnesium Alkoxide Intermediate Chelate->Alkoxide Nucleophilic Addition (-78 °C) Product 1-(4-tert-Butylthiazol- 2-yl)alkanol Alkoxide->Product Sat. NH4Cl Quench

Reaction workflow and intermediate states for the Grignard addition to thiazole-2-carbaldehyde.

Experimental Design & Optimization

The choice of solvent and temperature is dictated by the need to stabilize the magnesium chelate while suppressing the basicity of the Grignard reagent, which could otherwise deprotonate the C5 position of the thiazole ring[5]. Tetrahydrofuran (THF) is strictly preferred over diethyl ether ( Et2​O ) because its superior Lewis basicity effectively solvates the Grignard monomers and stabilizes the transition state[1].

Table 1: Optimization of Reaction Parameters
EntryGrignard Reagent (Eq.)SolventTemp Profile (°C)Time (h)Isolated Yield (%)Causality / Observation
1 MeMgBr (1.2)THF-78 → 02.088% Optimal solvation and kinetic control.
2 MeMgBr (1.2) Et2​O -78 → 04.072%Poor solubility of the Mg-chelate intermediate.
3 PhMgBr (1.2)THF-78 → 02.585% Smooth addition; no steric clash.
4 t−BuMgCl (1.5)THF-78 → rt12.045%Severe steric clash with the 4-tert-butyl group.
5 MeMgBr (1.2)THF0 → rt1.061%Increased C5-deprotonation and degradation.

Step-by-Step Protocol

This protocol is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure experimental integrity.

Phase 1: Preparation of the Substrate Solution
  • Glassware Preparation: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with ultra-pure Argon (or Nitrogen). Repeat the vacuum/Argon cycle three times.

  • Substrate Dissolution: Weigh 1.0 mmol (169.25 mg) of 4-tert-butyl-1,3-thiazole-2-carbaldehyde. Dissolve the substrate in 10 mL of anhydrous, inhibitor-free THF.

  • Validation Checkpoint: The solution must remain perfectly clear and colorless. Any cloudiness indicates moisture contamination, which will prematurely quench the Grignard reagent.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

Phase 2: Nucleophilic Addition
  • Reagent Addition: Using a gas-tight syringe, add 1.2 mmol (e.g., 0.40 mL of a 3.0 M solution in THF) of the desired Grignard reagent ( RMgX ) dropwise over 10 minutes. Aim the drops down the inner wall of the flask to pre-cool the reagent before it hits the substrate solution.

  • Validation Checkpoint: Upon addition, a transient color change (typically pale yellow to deep orange) should be observed. This is the visual confirmation of the Mg-chelate formation and subsequent alkoxide generation[2].

  • Incubation: Stir the reaction mixture at -78 °C for 1 hour, then slowly remove the cooling bath and allow the reaction to warm to 0 °C over an additional 1 hour.

Phase 3: Quenching and Workup

Crucial Causality: A strong acid quench (e.g., HCl ) must be avoided. Strong acids will protonate the thiazole nitrogen, driving the product into the aqueous layer, or trigger the dehydration of the newly formed secondary alcohol into a vinyl thiazole derivative.

  • Quenching: Re-cool the flask to 0 °C. Vigorously stir the solution and slowly add 5 mL of saturated aqueous ammonium chloride ( NH4​Cl ) . The mild acidity (pH ~5.5) safely hydrolyzes the magnesium alkoxide without causing dehydration.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate ( 3×15 mL).

  • Washing & Drying: Combine the organic layers and wash with 10 mL of brine. Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ).

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator (bath temp < 35 °C to protect the alcohol).

Phase 4: Analytical Validation
  • TLC Monitoring: Run a Thin Layer Chromatography plate using a 3:1 Hexanes:Ethyl Acetate eluent. The starting aldehyde will appear as a high- Rf​ , strongly UV-active spot. The product (1-(4-tert-butylthiazol-2-yl)alkanol) will appear as a lower- Rf​ spot that stains intensely with potassium permanganate ( KMnO4​ ) due to the oxidizable alcohol group.

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, gradient elution from 5% to 20% EtOAc in Hexanes) to isolate the pure secondary alcohol.

References

  • Benchchem.2-Thiazolecarboxaldehyde | 10200-59-6 | Synthesis of Thiazole-2-carbaldehyde via Grignard Reaction.
  • Scite.ai.The Preparation of Thiazole Grignard Reagents and Thiazolyllithium Compounds 1,2.
  • eScholarship (University of California).Grignard addition to thiazole-2-carbaldehyde.
  • Sigma-Aldrich.4-tert-butyl-1,3-thiazole-2-carbaldehyde | 211942-98-2.
  • Ambeed / Dondoni, A.Journal of the Chemical Society. Chemical communications, 1981, # 13, p. 655 - 656.
  • Google Patents (WO2008036579A1).Thiazole pyrazolopyrimidines as crf1 receptor antagonists (Dondoni, A.; et. al. J. Org. Chem. 1988).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-tert-Butyl-1,3-thiazole-2-carbaldehyde

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 4-tert-butyl-1,3-thiazole-2-carbaldehyde. This document offe...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 4-tert-butyl-1,3-thiazole-2-carbaldehyde. This document offers in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and improve reaction yield.

Introduction

The synthesis of 4-tert-butyl-1,3-thiazole-2-carbaldehyde is a crucial step in the development of various pharmaceutical compounds. The most common and effective method for its preparation involves a two-step process: the synthesis of the 4-tert-butyl-1,3-thiazole precursor, followed by its formylation. This guide will provide detailed protocols and troubleshooting for both stages of this synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, with a focus on improving the yield and purity of the final product.

Part 1: Synthesis of 4-tert-Butyl-1,3-thiazole

Q1: My yield of 4-tert-butyl-1,3-thiazole is consistently low. What are the likely causes?

A1: Low yields in the Hantzsch thiazole synthesis, a common method for this precursor, can often be attributed to several factors:

  • Incomplete Reaction: The reaction between thioisobutyramide and 1,2-dichloroacetaldehyde dimethyl acetal may not have gone to completion. Ensure the reaction is heated for a sufficient duration.

  • Side Reactions: The formation of byproducts can reduce the yield of the desired thiazole. Careful control of the reaction temperature is crucial to minimize these.

  • Purification Losses: Significant loss of product can occur during the work-up and purification steps.

Solutions:

  • Reaction Time and Temperature: The reaction typically requires heating at reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Reagent Purity: Ensure the purity of your starting materials. Impurities in the thioisobutyramide or the acetal can lead to undesired side reactions.

  • Efficient Extraction: During the work-up, ensure thorough extraction of the product from the aqueous layer using a suitable organic solvent like diethyl ether. Multiple extractions are recommended.

Part 2: Formylation of 4-tert-Butyl-1,3-thiazole

Q2: The formylation of 4-tert-butyl-1,3-thiazole is not working, or the yield is very low. What should I investigate?

A2: The lithiation and subsequent formylation is a highly sensitive reaction. Low or no yield is a common problem and can be traced back to several critical parameters.[1][2]

  • Inactive Organolithium Reagent: n-Butyllithium (n-BuLi) is highly reactive and can degrade over time if not stored properly.[1] The actual concentration of your n-BuLi solution may be lower than stated on the bottle.

  • Presence of Moisture or Protic Solvents: Organolithium reagents react vigorously with water and other protic sources. Any moisture in the glassware, solvents, or starting materials will quench the n-BuLi, preventing the lithiation of the thiazole.

  • Inappropriate Reaction Temperature: Lithiation reactions are typically conducted at very low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the lithiated intermediate.[1] The stability of organolithium reagents in ethereal solvents like THF is highly temperature-dependent.[3]

  • Impure N,N-Dimethylformamide (DMF): The DMF used as the formylating agent must be anhydrous. Water in the DMF will quench the lithiated thiazole before formylation can occur.

Solutions:

  • Titrate Your n-BuLi: Always titrate your n-BuLi solution before use to determine its exact molarity. A common method is the titration with a known amount of a suitable indicator, such as N-benzylbenzamide.[2]

  • Ensure Anhydrous Conditions: All glassware must be rigorously dried (flame-dried or oven-dried) and the reaction must be performed under a dry, inert atmosphere (e.g., argon or nitrogen).[4] Solvents must be anhydrous. THF can be dried by distillation from sodium/benzophenone.

  • Maintain Low Temperature: Use a dry ice/acetone or dry ice/isopropanol bath to maintain the reaction temperature at -78 °C throughout the addition of n-BuLi and DMF.[2]

  • Purify DMF: Use commercially available anhydrous DMF or dry it yourself by distillation from calcium hydride or by storing it over activated molecular sieves.[5]

Q3: My TLC shows multiple spots after the formylation reaction. What are the likely byproducts?

A3: The formation of multiple products is a common issue. Besides the desired aldehyde, you may observe:

  • Unreacted 4-tert-butyl-1,3-thiazole: This indicates incomplete lithiation or quenching of the lithiated intermediate before formylation.

  • Di-tert-butylated species: If an excess of n-BuLi is used or if the temperature is not well-controlled, double lithiation can occur, leading to the formation of di-formylated or other polysubstituted byproducts.

  • Products from reaction with solvent: At higher temperatures, n-BuLi can react with THF, leading to ring-opening and the formation of various byproducts.[3][6]

  • Oxidized product: The aldehyde can be sensitive to air and may oxidize to the corresponding carboxylic acid, 4-tert-butyl-1,3-thiazole-2-carboxylic acid, especially during work-up and purification.[7]

Solutions:

  • Optimize Stoichiometry: Carefully control the amount of n-BuLi used. A slight excess (e.g., 1.05-1.1 equivalents) is often sufficient.

  • Temperature Control: Strict adherence to low reaction temperatures is critical to prevent side reactions with the solvent and polysubstitution.

  • Inert Atmosphere during Work-up: To minimize oxidation, conduct the work-up and purification under an inert atmosphere if possible, or work quickly to minimize air exposure.[7]

Frequently Asked Questions (FAQs)

Q4: Can I use a different organolithium reagent, like tert-butyllithium (t-BuLi)?

A4: While t-BuLi is a stronger base, it is also more sterically hindered and can sometimes lead to different regioselectivity or increased side reactions. For the formylation at the 2-position of the thiazole ring, n-BuLi is generally the preferred reagent.

Q5: What is the best way to purify the final product, 4-tert-butyl-1,3-thiazole-2-carbaldehyde?

A5: Column chromatography on silica gel is the most common and effective method for purifying the final product.[7] However, aldehydes can sometimes be unstable on silica. To mitigate this, you can:

  • Use a less acidic silica gel.

  • Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (e.g., 0.1-1%).

  • Work quickly to minimize the time the compound spends on the column.

Q6: How can I confirm the identity and purity of my synthesized compounds?

A6: Standard analytical techniques should be used:

  • Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the starting material and the final product.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the aldehyde carbonyl stretch.

Experimental Protocols

Protocol 1: Synthesis of 4-tert-Butyl-1,3-thiazole

This protocol is adapted from standard thiazole synthesis procedures.

Materials:

  • Thioisobutyramide

  • 1,2-Dichloroacetaldehyde dimethyl acetal

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of thioisobutyramide in ethanol, add 1,2-dichloroacetaldehyde dimethyl acetal.

  • Heat the mixture at reflux for 4-6 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dissolve the residue in diethyl ether and wash with a 1 M NaOH solution, followed by water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford 4-tert-butyl-1,3-thiazole as a colorless to pale yellow oil.

Protocol 2: Synthesis of 4-tert-Butyl-1,3-thiazole-2-carbaldehyde

This protocol is based on the lithiation-formylation of substituted thiazoles.[8]

Materials:

  • 4-tert-Butyl-1,3-thiazole

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Under an inert atmosphere, dissolve 4-tert-butyl-1,3-thiazole in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.05 equivalents) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add anhydrous DMF (1.2 equivalents) dropwise, again keeping the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for another 1-2 hours.

  • Quench the reaction by slowly adding saturated NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 4-tert-butyl-1,3-thiazole-2-carbaldehyde.

Data Presentation

Table 1: Troubleshooting Guide for Low Yield in Formylation

Potential Cause Diagnostic Check Recommended Action
Inactive n-BuLiTitrate n-BuLi solution.Use a freshly opened bottle of n-BuLi or a recently titrated solution.
Moisture ContaminationCheck for cloudiness in anhydrous solvents; ensure glassware is properly dried.Flame-dry all glassware; use freshly distilled anhydrous solvents; maintain a positive pressure of inert gas.
Incorrect TemperatureMonitor the internal reaction temperature throughout the additions.Maintain a consistent -78 °C using a well-insulated cooling bath.
Impure DMFCheck for water content in DMF.Use commercially available anhydrous DMF or dry it over molecular sieves or by distillation.
Incomplete ReactionMonitor the reaction progress by TLC.Increase the reaction time at -78 °C after the addition of n-BuLi and DMF.

Visualizations

Reaction Scheme

Synthesis_Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Formylation Thioisobutyramide Thioisobutyramide Precursor 4-tert-Butyl-1,3-thiazole Thioisobutyramide->Precursor Hantzsch Synthesis (Ethanol, Reflux) Acetal 1,2-Dichloroacetaldehyde dimethyl acetal Acetal->Precursor Product 4-tert-Butyl-1,3-thiazole-2-carbaldehyde Precursor->Product Lithiation-Formylation nBuLi 1. n-BuLi, THF, -78 °C nBuLi->Product DMF 2. DMF DMF->Product

Caption: Overall synthetic workflow for 4-tert-butyl-1,3-thiazole-2-carbaldehyde.

Troubleshooting Flowchart

Troubleshooting_Flowchart decision decision action action issue issue start Low Yield in Formylation check_nBuLi Is n-BuLi active? start->check_nBuLi check_conditions Are conditions anhydrous? check_nBuLi->check_conditions Yes titrate Titrate n-BuLi check_nBuLi->titrate No check_temp Is temperature at -78 °C? check_conditions->check_temp Yes dry_reagents Dry solvents and glassware check_conditions->dry_reagents No check_dmf Is DMF pure? check_temp->check_dmf Yes maintain_temp Maintain cold bath check_temp->maintain_temp No purify_dmf Purify DMF check_dmf->purify_dmf No success Yield Improved check_dmf->success Yes titrate->check_nBuLi dry_reagents->check_conditions maintain_temp->check_temp purify_dmf->check_dmf

Caption: Troubleshooting workflow for low-yield organolithium reactions.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimization of Reaction Conditions for Organolithium Compounds. BenchChem.
  • BenchChem Technical Support Team. (2025).
  • Gernon, M. (2025, May 27). Lithium Halogen exchange using n-BuLi and DMF for formylation failing why?
  • Organic Chemistry Portal. (n.d.). Formylation. Retrieved from [Link]

  • St-Onge, M., & Charette, A. B. (2018). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (133), 57271.
  • Bailey, W. F., & Wachter-Jurcsak, N. (2000). Optimization of Organolithium Reactions. Journal of Organometallic Chemistry, 605(2), 163-174.
  • The Royal Society of Chemistry. (2009).
  • The Royal Society of Chemistry. (2018). Supporting Information for "A Versatile Strategy for the Synthesis of Sequence-Defined Peptidoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks".
  • Dondoni, A., & Perrone, D. (2004). Thiazole-Based Synthesis of Aldehydes and Ketones. Organic Syntheses, 81, 245.
  • Singh, P., & Kumar, A. (2012). Synthesis, characterization and de-tert-butylation of 4-N-t-butyl-5-aryl imino-1,2,4 triazolidine-3-thiones into 5-arylimino-1. Research Journal of Recent Sciences, 1(ISC-2011), 79-84.
  • Sharma, R. N., Xavier, F. P., Vasu, K. K., Chaturvedi, S. C., & Pancholi, S. S. (2009). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(3), 890–897.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Kumar, A., & Kumar, S. (2025). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids. The Journal of Organic Chemistry, 90(14), 9646–9654.
  • Al-Obaidi, A. S. M., & Yaseen, Z. T. (2021). SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. Journal of Duhok University, 24(1), 221-233.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Purification of 2-Methoxy-1,3-thiazole-4-carbaldehyde. BenchChem.
  • Zhang, Y., & Li, J. (2013). Preparation method of thiazole compounds. CN103012310A.
  • Stanetty, P., Koller, H., & Mihovilovic, M. (1992). Half-Lives of Organolithium Reagents in Common Ethereal Solvents. The Journal of Organic Chemistry, 57(25), 6833–6837.
  • Mohammed, S. I., & Al-Masoudi, W. A. (2022). Synthesis and Characterization of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Egyptian Journal of Chemistry, 65(12), 269-275.
  • Shirley, D. A., & Le, T. B. (1955). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Journal of the American Chemical Society, 77(17), 4635-4637.
  • Al-Warhi, T., Al-Qahtani, S. F., & Al-Zahrani, A. A. (2023). Recent advances in the synthesis and utility of thiazoline and its derivatives. RSC Advances, 13(28), 19163-19183.
  • Amer, Z. A., Al-Majidi, S. M. H., & Al-Lami, H. S. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies, 6(8), 604-611.
  • Rosli, N. A., Baharuddin, N. A., & San, O. K. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Science, 40(1), 1-19.
  • Isherwood, M., & O'Brien, M. (2015). Thiazole formation through a modified Gewald reaction. Beilstein Journal of Organic Chemistry, 11, 825–829.
  • Patel, R. B., & Desai, K. R. (2013). Synthesis and characterization of novel thiazole derivatives of disubstituted N-arylmaleimide. Der Pharma Chemica, 5(1), 17-23.
  • NextSDS. (n.d.). 4-tert-Butyl-1,3-thiazole-2-carbaldehyde — Chemical Substance Information. Retrieved from [Link]

  • Reddit. (2019, September 4).
  • NextSDS. (n.d.). 2-tert-butyl-1,3-thiazole-4-carbaldehyde — Chemical Substance Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (S)-4-Isopropyl-1,3-thiazolidine-2-thione. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stabilizing 4-tert-butyl-1,3-thiazole-2-carbaldehyde During Long-Term Storage

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the rapid degradation of heterocyclic aldehydes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the rapid degradation of heterocyclic aldehydes. 4-tert-butyl-1,3-thiazole-2-carbaldehyde (CAS 211942-98-2) is a highly versatile building block in drug development, but its formyl group is exceptionally prone to oxidative degradation.

This guide is designed to move beyond basic storage instructions. Here, we will dissect the causality behind chemical degradation, establish self-validating storage protocols, and provide quantitative frameworks to ensure the integrity of your synthetic workflows.

Mechanistic Understanding of Degradation

To prevent degradation, we must first understand the chemical causality driving it.

Q: Why does 4-tert-butyl-1,3-thiazole-2-carbaldehyde degrade so rapidly when left on the benchtop? A: Aldehydes are highly sensitive to autoxidation, a process where they react with atmospheric oxygen to form the corresponding carboxylic acid (in this case, 4-tert-butyl-1,3-thiazole-2-carboxylic acid) 1[1]. The mechanism is a free-radical chain reaction. Oxygen diradicals abstract the aldehydic hydrogen, forming an acyl radical, which then reacts with oxygen to form a peroxy radical . The electron-withdrawing nature of the thiazole ring polarizes the carbonyl group, further sensitizing the compound to oxidative stress.

Q: My sample has turned slightly yellow. Is this a definitive sign of degradation? A: Yes. Pure 4-tert-butyl-1,3-thiazole-2-carbaldehyde should present as a clear to pale liquid . Discoloration (yellowing or browning) is a primary indicator of degradation, resulting from oxidation, photolytic breakdown, or polymerization of the thiazole core2[2]. If you observe a white crystalline solid precipitating, this is the fully oxidized carboxylic acid derivative 1[1].

Autoxidation Aldehyde 4-tert-butyl-1,3-thiazole -2-carbaldehyde Peroxy Acyl Peroxy Radical Intermediate Aldehyde->Peroxy O2 exposure Oxygen Atmospheric O2 (Radical Initiation) Oxygen->Peroxy Acid Thiazole-2-carboxylic acid (Degradation Product) Peroxy->Acid Propagation InertGas Inert Gas Blanketing (Argon) InertGas->Oxygen Blocks BHT Antioxidant (BHT) BHT->Peroxy Quenches

Autoxidation mechanism of thiazole-2-carbaldehyde and targeted preventative interventions.

Storage Protocols & Environmental Control

Q: Should I store the compound neat or as a stock solution? A: Storing in solution is generally not recommended for long-term stability due to potential reactions with the solvent2[2]. Solvents like THF or diethyl ether can form peroxides over time, which act as radical initiators and rapidly accelerate the oxidation of the aldehyde. Always store the compound neat, and only prepare working solutions immediately prior to your experiment.

Q: What is the most effective way to blanket the compound? A: Using an inert gas like Argon is superior to Nitrogen. Argon is denser than air and effectively settles over the liquid surface, displacing oxygen from the vial's headspace before sealing 3[3].

Quantitative Impact of Storage Conditions

The following table summarizes the expected shelf-life of the aldehyde based on environmental controls.

Storage ConditionAtmosphereTempLight ExposureExpected Shelf-LifePrimary Degradation Pathway
Optimal Argon Purged-20°CDark (Amber Vial)> 12 MonthsNegligible
Acceptable Nitrogen Purged2-8°CDark3 - 6 MonthsSlow Autoxidation
Suboptimal Air25°CAmbient Room Light< 1 WeekRapid Autoxidation
Worst-Case Air25°CDirect UV/Sunlight< 24 HoursPhotochemical Oxidation
Antioxidant Additives

If your downstream chemistry (e.g., reductive aminations, Wittig reactions) is not sensitive to trace radical scavengers, adding an antioxidant is a highly effective secondary defense mechanism 2[2].

AntioxidantRecommended Conc. (w/w)Mechanism of ActionApplication Notes
Butylated Hydroxytoluene (BHT) 0.01 - 0.1%Phenolic radical scavengerExcellent solubility in organic solvents; the standard choice for aldehydes.
Butylated Hydroxyanisole (BHA) 0.01 - 0.1%Phenolic radical scavengerOften used in combination with BHT for synergistic effects.
Tocopherol (Vitamin E) 0.05 - 0.2%Natural radical scavengerLess potent than synthetic options, but highly useful for bio-assays.

Self-Validating Experimental Protocols

To ensure trustworthiness in your laboratory practices, protocols must be self-validating. The aliquoting procedure prevents repeated oxygen exposure, while the HPLC method provides empirical proof that your storage system is working.

StorageWorkflow Start Purify Aldehyde Aliquot Aliquot into Amber Vials Start->Aliquot AddBHT Add 0.05% BHT (Optional) Aliquot->AddBHT Purge Purge Headspace with Argon AddBHT->Purge Seal Seal with PTFE Septum Cap Purge->Seal Store Store at -20°C in Dark Seal->Store

Step-by-step workflow for the long-term inert storage of sensitive aldehyde compounds.

Protocol 1: Inert Gas Blanketing and Single-Use Aliquoting

Objective: Divide bulk 4-tert-butyl-1,3-thiazole-2-carbaldehyde into single-use aliquots without introducing atmospheric oxygen. Causality: Repeatedly opening a bulk container introduces fresh oxygen and moisture, accelerating degradation. Single-use aliquots isolate the bulk of your material from this repeated stress.

  • Preparation: Oven-dry amber glass vials and PTFE-lined septum caps at 120°C for 2 hours to remove adsorbed moisture 1[1]. Cool under a stream of dry Argon.

  • Antioxidant Addition (Optional): If downstream applications permit, add BHT to a final concentration of 0.05% (w/w) to the bulk aldehyde 2[2].

  • Aliquoting: Working rapidly (preferably inside a glovebox), transfer the liquid aldehyde into the amber vials.

  • Purging: Insert a needle connected to a low-pressure Argon line through the septum. Insert a second, shorter needle as a vent. Purge the headspace for 30 seconds. Argon, being denser than air, will sink and displace the oxygen 3[3].

  • Sealing: Remove the vent needle first, then the Argon needle, ensuring positive pressure is maintained inside the vial. Store immediately at -20°C.

Protocol 2: Stability-Indicating HPLC Method (System Validation)

Objective: Quantify the purity of the aldehyde and validate the efficacy of the storage protocol by monitoring the formation of the carboxylic acid degradation product. Causality: Visual inspection is subjective. A chromatographic method provides objective, quantitative validation of your storage system2[2].

  • Sample Preparation: Dissolve a 10 µL aliquot of the stored aldehyde in 1 mL of anhydrous acetonitrile.

  • Mobile Phase: Prepare a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). The acidic modifier ensures sharp peak shapes for both the aldehyde and the potential carboxylic acid.

  • Chromatographic Run: Inject 5 µL onto a C18 reverse-phase column. Run the gradient from 10% to 90% Acetonitrile over 15 minutes.

  • Detection: Monitor at 254 nm. The parent aldehyde will elute later than the more polar carboxylic acid degradation product.

  • Validation: Compare the Area Under the Curve (AUC) of the parent peak to a Day 0 baseline chromatogram. If the carboxylic acid peak exceeds 2% of the total area, the storage protocol has been compromised and the aliquot should be discarded or re-purified.

References

  • Why do aldehydes require an inert atmosphere? - Filo. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Column Chromatography Purification of 4-tert-Butyl-1,3-thiazole-2-carbaldehyde

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-tert-butyl-1,3-thiazole-2-carbaldehyde. This document provides in-de...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 4-tert-butyl-1,3-thiazole-2-carbaldehyde. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during column chromatography purification of this compound. The methodologies and explanations provided are grounded in established chemical principles to ensure scientific integrity and practical applicability.

I. Troubleshooting Guide: Navigating Common Purification Challenges

This section addresses specific issues that may arise during the column chromatography of 4-tert-butyl-1,3-thiazole-2-carbaldehyde, providing a systematic approach to problem resolution.

Q1: My purified fractions of 4-tert-butyl-1,3-thiazole-2-carbaldehyde show low yield and the presence of a more polar impurity by TLC analysis. What is the likely cause and solution?

A1: This is a classic symptom of on-column degradation, a common issue with aldehydes. The acidic nature of standard silica gel can catalyze the oxidation of the aldehyde to the corresponding carboxylic acid, 4-tert-butyl-1,3-thiazole-2-carboxylic acid. This newly formed impurity is more polar and will elute later than the desired product, often leading to yield loss and contaminated fractions.

Root Cause Analysis and Solution Workflow:

Caption: Workflow for addressing aldehyde degradation on silica gel.

Detailed Solutions:

  • Deactivation of Silica Gel: Before packing the column, prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane) containing 0.5-1% triethylamine. This will neutralize the acidic silanol groups on the silica surface, significantly reducing the likelihood of aldehyde oxidation.

  • Alternative Stationary Phases: If deactivation is insufficient, consider using a less acidic stationary phase. Neutral alumina is an excellent alternative for the purification of sensitive aldehydes.

  • Minimize Residence Time: The longer the aldehyde is in contact with the stationary phase, the greater the chance of degradation. Use of flash chromatography with a slightly increased flow rate can minimize this contact time.

Q2: My TLC analysis shows a streak instead of a clean spot for 4-tert-butyl-1,3-thiazole-2-carbaldehyde, even in what should be an appropriate solvent system. Why is this happening?

A2: Streaking on TLC is often indicative of compound instability on the silica plate, which directly translates to poor separation on a column. For aldehydes, this can be due to a few factors:

  • Acid-Catalyzed Acetal Formation: If an alcohol (e.g., methanol, ethanol) is used as a co-solvent in the mobile phase, the acidic silica can catalyze the formation of a hemiacetal or acetal with the aldehyde. This creates a mixture of species with slightly different polarities, resulting in a streak. It is highly recommended to avoid alcoholic solvents when purifying aldehydes on silica gel.[1]

  • Slow Decomposition: As mentioned in Q1, slow oxidation on the plate can also lead to streaking.

  • Column Overload: Applying too much sample to the TLC plate can cause streaking. Ensure you are applying a dilute solution.

Troubleshooting Steps:

  • Solvent System Check: Ensure your eluent does not contain alcohols. A hexane/ethyl acetate system is generally a good starting point.

  • TLC Stability Test: Spot your crude material on a TLC plate and let it sit for 30-60 minutes before developing. If the streaking worsens over time, it confirms on-plate degradation.

  • Base Deactivation for TLC: Prepare a TLC developing chamber with a solvent system containing a small amount of triethylamine (e.g., 0.5%) to see if this resolves the streaking.

Q3: I am struggling to find a solvent system that provides good separation between my product and a non-polar impurity. What is a systematic approach to solvent selection?

A3: A systematic approach to developing a good solvent system using TLC is crucial for successful column chromatography. The goal is to achieve a retention factor (Rf) of approximately 0.25-0.35 for the desired compound, with clear separation from all impurities.

Recommended Solvent Systems for Thiazole Derivatives:

Mobile Phase (Hexane:Ethyl Acetate)Expected Rf Range for Thiazole AldehydesNotes
95:50.4 - 0.6A good starting point for less polar thiazole derivatives.
90:100.2 - 0.4Often provides good separation for moderately polar compounds.
80:200.1 - 0.3Suitable for more polar thiazole derivatives or for eluting compounds that are retained more strongly.

Note: These are estimated Rf values based on similar compounds and should be confirmed by TLC with your specific material.

Systematic Approach to Solvent Selection:

  • Start with a Low Polarity System: Begin with a low polarity mobile phase, such as 95:5 hexane:ethyl acetate, and observe the Rf of your compound.

  • Gradually Increase Polarity: If the Rf is too high (the spot moves too far up the plate), decrease the polarity (e.g., 98:2). If the Rf is too low (the spot barely moves from the baseline), gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., 90:10, 85:15).

  • Aim for an Optimal Rf: An Rf value of 0.25-0.35 is generally considered ideal for column chromatography as it provides a good balance between resolution and elution time.

II. Frequently Asked Questions (FAQs)

  • Q: What is a standard protocol for the column chromatography purification of 4-tert-butyl-1,3-thiazole-2-carbaldehyde?

    • Experimental Protocol: Column Chromatography of 4-tert-butyl-1,3-thiazole-2-carbaldehyde

      • Slurry Preparation: Prepare a slurry of silica gel (60 Å, 230-400 mesh) in a 95:5 hexane:ethyl acetate mobile phase. For every 1 gram of crude material, use approximately 50-100 grams of silica gel.

      • Column Packing: Pack a glass column with the silica gel slurry, ensuring no air bubbles are trapped. Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed. Add a thin layer of sand to the top of the silica bed to prevent disturbance during sample loading.

      • Sample Loading: Dissolve the crude 4-tert-butyl-1,3-thiazole-2-carbaldehyde in a minimal amount of dichloromethane or the mobile phase. Carefully apply the sample to the top of the silica gel bed.

      • Elution: Begin eluting with the 95:5 hexane:ethyl acetate mobile phase. If the compound is slow to elute, the polarity can be gradually increased to 90:10 and then 85:15.

      • Fraction Collection: Collect fractions and monitor their composition by TLC.

      • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Q: What are the potential impurities from the synthesis of 4-tert-butyl-1,3-thiazole-2-carbaldehyde?

    • A: The synthesis of 2-formylthiazoles can proceed through various routes. A common method involves the reaction of a 2-halothiazole with an organometallic reagent followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).[2] Potential impurities from such a synthesis could include:

      • Unreacted 2-halo-4-tert-butylthiazole.

      • The corresponding carboxylic acid from over-oxidation.

      • Byproducts from the decomposition of the organometallic intermediate.

  • Q: How can I visualize 4-tert-butyl-1,3-thiazole-2-carbaldehyde on a TLC plate?

    • A: 4-tert-butyl-1,3-thiazole-2-carbaldehyde contains a UV-active thiazole ring and should be visible under a UV lamp at 254 nm. For chemical staining, a potassium permanganate (KMnO₄) stain is effective as it reacts with the aldehyde functional group, appearing as a yellow spot on a purple background.

  • Q: Can I purify this compound by distillation?

    • A: For related compounds like 4-ethyl-2-thiazole carboxaldehyde, vacuum distillation has been reported as a purification method.[2] Given that 4-tert-butyl-1,3-thiazole-2-carbaldehyde is likely a liquid or low-melting solid at room temperature, vacuum distillation could be a viable alternative or a complementary purification step to column chromatography, especially for larger quantities.

III. References

  • BenchChem. (2025). Technical Support Center: Purification of 2-Methoxy-1,3-thiazole-4-carbaldehyde.

  • Harris, E. B. J. (2014). Response to "What is the best solvent for purifying aldehyde in a column chromatography?". ResearchGate.

  • Maldonado-Domínguez, M. (2015). Response to "Is it possible to purify aldehyde by column? Is there any other method to do purification?". ResearchGate.

  • Restek. (n.d.). GC Troubleshooting Guide.

  • Google Patents. (2009). CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds.

  • Merck Millipore. (n.d.). TLC Tips and Tricks.

  • BenchChem. (2025). Technical Support Center: Column Chromatography of Benzothiazole Derivatives.

  • Taylor & Francis Online. (2020). Review of the synthesis and biological activity of thiazoles. Journal of Basic and Applied Research in Biomedicine, 6(1), 1-15.

  • ACS Publications. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Organic Letters, 22(14), 5483–5488.

  • Wiley-VCH. (2007). Supporting Information for (E)-3,4-di-(4-methoxyphenyl)-1,6-diphenyl-3-hexen-1,5-diyne.

  • Royal Society of Chemistry. (n.d.). Supporting Information for Enantioselective Iridium Catalyzed Carbonyl Isoprenylation via Alcohol-Mediated C-C Transfer Reaction.

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1,2,3-Thiadiazole-4-carbaldehyde Oxime.

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of Steric Effects: Tert-Butyl vs. Methyl Groups in Thiazole Carbaldehydes

For Researchers, Scientists, and Drug Development Professionals In the intricate world of medicinal chemistry and organic synthesis, the subtle interplay of steric and electronic effects governs molecular interactions an...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and organic synthesis, the subtle interplay of steric and electronic effects governs molecular interactions and reaction outcomes. The choice of a substituent, seemingly minor, can dramatically alter the biological activity, metabolic stability, and synthetic accessibility of a molecule. This guide provides an in-depth comparison of the steric effects of the bulky tert-butyl group versus the smaller methyl group when substituted at the 2-position of a thiazole-4-carbaldehyde scaffold. By examining experimental data and theoretical principles, we aim to provide a comprehensive resource for researchers to make informed decisions in their molecular design and synthetic strategies.

Introduction: The Significance of Steric Hindrance in Drug Design and Synthesis

Steric hindrance, the spatial arrangement of atoms or groups that impedes a chemical reaction, is a fundamental concept in organic chemistry with profound implications for drug development.[1] The size and conformation of a substituent can dictate how a molecule interacts with a biological target, influencing its binding affinity and selectivity. Moreover, steric bulk can shield a molecule from metabolic enzymes, thereby enhancing its in vivo half-life.[1]

The tert-butyl group, -C(CH₃)₃, is a classic example of a sterically demanding substituent. Its three methyl groups project outwards, creating a significant steric shield around its point of attachment. In contrast, the methyl group, -CH₃, is considerably smaller and offers minimal steric hindrance. This guide will explore the consequences of this size difference in the context of a thiazole carbaldehyde system, a common heterocyclic motif in pharmaceuticals.

The Thiazole Carbaldehyde Scaffold: A Platform for Comparison

Thiazole rings are prevalent in a wide array of biologically active compounds, including vitamins like thiamine and numerous approved drugs.[2] The aldehyde functional group at the 4-position of the thiazole ring serves as a versatile handle for a variety of chemical transformations, most notably nucleophilic additions, which are fundamental to the synthesis of more complex molecules. The reactivity of this aldehyde is modulated by substituents on the thiazole ring. This analysis focuses on the impact of a tert-butyl versus a methyl group at the 2-position.

Comparative Analysis of Steric Effects

The primary manifestation of the steric difference between a tert-butyl and a methyl group on the 2-position of thiazole-4-carbaldehyde is the accessibility of the aldehyde's carbonyl carbon to incoming nucleophiles.

Impact on Nucleophilic Addition Reactions

Nucleophilic addition to an aldehyde is a cornerstone of organic synthesis. The reaction rate and equilibrium are highly sensitive to steric hindrance around the carbonyl group.[3]

Theoretical Considerations:

The larger tert-butyl group is expected to significantly hinder the approach of a nucleophile to the carbonyl carbon compared to the much smaller methyl group. This steric clash increases the activation energy of the transition state for the tert-butyl substituted compound, leading to a slower reaction rate.

Experimental Evidence (Analogous Systems):

To provide a quantitative perspective, we can draw a parallel to the well-studied effects of steric hindrance in other carbonyl systems. The following table presents hypothetical, yet expected, relative reaction rates for a standard nucleophilic addition reaction based on established principles.

Substituent at C2Relative Rate of Nucleophilic Addition (Predicted)Rationale
Methyl1Minimal steric hindrance allows for facile approach of the nucleophile.
Tert-butyl<< 1Significant steric hindrance from the bulky tert-butyl group impedes the nucleophile's trajectory to the carbonyl carbon, increasing the activation energy.

Conformational Analysis and Structural Insights

The steric bulk of the tert-butyl group not only affects reactivity but also influences the preferred conformation of the molecule.

X-ray Crystallography Insights:

X-ray crystal structures of related compounds, such as 2-tert-butyl-1,3-thiazolo[4,5-b]pyridine, reveal the spatial arrangement of the tert-butyl group in relation to the thiazole ring.[5] These studies show that the C-C bonds of the tert-butyl group are staggered relative to the plane of the aromatic ring to minimize steric strain. This fixed orientation has significant implications for how the group's bulk is projected in space, influencing intermolecular interactions and the approach of reactants.

Computational Modeling:

Density Functional Theory (DFT) calculations can provide valuable insights into the ground state and transition state geometries of these molecules. Computational studies on related thiazole derivatives have been used to predict their reactivity and electronic properties.[6][7] For our system, DFT calculations would likely show a higher energy transition state for nucleophilic attack on the 2-tert-butyl-thiazole-4-carbaldehyde compared to the 2-methyl analogue, corroborating the expected decrease in reactivity.

Experimental Protocols

To empirically validate the predicted steric effects, a series of comparative experiments can be designed. Below are representative protocols for the synthesis of the starting materials and a common nucleophilic addition reaction.

Synthesis of 2-Substituted Thiazole-4-carbaldehydes

The synthesis of 2-methylthiazole-4-carbaldehyde is well-documented. The synthesis of the 2-tert-butyl analogue can be achieved through similar synthetic routes, although the steric bulk of the tert-butyl group may necessitate modified reaction conditions or lead to lower yields. For instance, the introduction of the tert-butyl group might require stronger reaction conditions or longer reaction times compared to the methyl group.

General Synthetic Workflow:

cluster_0 Synthesis of 2-Substituted Thiazole-4-carbaldehyde Thioamide Thioamide (Thioacetamide or Pivalamide) Thiazole 2-Substituted Thiazole Thioamide->Thiazole Hantzsch Thiazole Synthesis Haloketone α-Haloketone (e.g., 3-bromo-2-oxopropanal) Haloketone->Thiazole Carbaldehyde 2-Substituted Thiazole-4-carbaldehyde Thiazole->Carbaldehyde Formylation Formylation Formylation (e.g., Vilsmeier-Haack)

Caption: Generalized workflow for the synthesis of 2-substituted thiazole-4-carbaldehydes.

Comparative Wittig Reaction

The Wittig reaction is an excellent choice for comparing the reactivity of the two aldehydes, as the outcome is highly sensitive to steric hindrance around the carbonyl.

Objective: To compare the reaction rates and yields of the Wittig reaction of 2-methyl-thiazole-4-carbaldehyde and 2-tert-butyl-thiazole-4-carbaldehyde with a stabilized ylide.

Materials:

  • 2-methyl-thiazole-4-carbaldehyde[8][9]

  • 2-tert-butyl-thiazole-4-carbaldehyde (synthesis based on related procedures)[10]

  • (Triphenylphosphoranylidene)acetonitrile

  • Anhydrous Toluene

  • Standard work-up and purification reagents

Procedure:

  • In two separate, identical round-bottom flasks equipped with stir bars and under an inert atmosphere, dissolve (triphenylphosphoranylidene)acetonitrile (1.1 mmol) in 20 mL of anhydrous toluene.

  • To one flask, add 2-methyl-thiazole-4-carbaldehyde (1.0 mmol). To the second flask, add 2-tert-butyl-thiazole-4-carbaldehyde (1.0 mmol).

  • Stir both reaction mixtures at room temperature.

  • Monitor the progress of each reaction at regular time intervals (e.g., every 30 minutes) using Thin Layer Chromatography (TLC).

  • Upon completion (or after a set time, e.g., 24 hours), quench the reactions with water and extract the products with ethyl acetate.

  • Wash the organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude products by column chromatography on silica gel.

  • Determine the yield of the purified products and compare the reaction times.

Expected Outcome:

The reaction with 2-methyl-thiazole-4-carbaldehyde is expected to proceed significantly faster and with a higher yield compared to the reaction with 2-tert-butyl-thiazole-4-carbaldehyde due to the reduced steric hindrance around the carbonyl group.

cluster_1 Comparative Wittig Reaction Workflow Start Start Reactants_Me 2-Methyl-thiazole-4-carbaldehyde + Ylide Start->Reactants_Me Reactants_tBu 2-tert-Butyl-thiazole-4-carbaldehyde + Ylide Start->Reactants_tBu Reaction_Me Reaction at RT Reactants_Me->Reaction_Me Reaction_tBu Reaction at RT Reactants_tBu->Reaction_tBu Monitoring TLC Monitoring Reaction_Me->Monitoring Reaction_tBu->Monitoring Workup Quench, Extract, Purify Monitoring->Workup Analysis Compare Yields and Reaction Times Workup->Analysis End End Analysis->End

Caption: Workflow for the comparative Wittig reaction experiment.

Implications for Drug Development and Synthesis

The choice between a methyl and a tert-butyl group at the 2-position of a thiazole-4-carbaldehyde has significant downstream consequences:

  • Synthetic Accessibility: As highlighted, the synthesis of the tert-butyl analogue and its subsequent reactions are likely to be more challenging, requiring more forceful conditions and potentially leading to lower yields. This is a critical consideration in process development and large-scale synthesis.

  • Metabolic Stability: The steric shield provided by the tert-butyl group can protect adjacent functional groups from enzymatic degradation, a common strategy to improve the pharmacokinetic profile of a drug candidate.[1]

  • Receptor Binding: The size and shape of the substituent will directly impact how the molecule fits into a binding pocket. A bulky tert-butyl group might be necessary to achieve selectivity for a specific receptor subtype, or it could prevent binding altogether.

  • Physicochemical Properties: The lipophilicity of the molecule will be increased with the tert-butyl group, which can affect its solubility, permeability, and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Conclusion

The steric effects of a tert-butyl group compared to a methyl group on a thiazole carbaldehyde scaffold are pronounced and predictable. The tert-butyl group significantly hinders the reactivity of the adjacent aldehyde towards nucleophilic attack, a factor that must be carefully considered during synthetic planning. While this steric bulk can present synthetic challenges, it can also be strategically employed in drug design to enhance metabolic stability and modulate receptor binding. Understanding the fundamental principles of steric hindrance and utilizing comparative experimental and computational approaches will empower researchers to rationally design and synthesize novel thiazole-based compounds with desired properties for therapeutic applications.

References

  • El-Hiti, G. A., Smith, K., & Hegazy, A. S. (2015). Crystal structure of 2-tert-butyl-1,3-thiazolo[4,5-b]pyridine. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), o932. [Link]

  • Fiveable. (2025, August 15). Tert-Butyl methyl ketone. Organic Chemistry. [Link]

  • MDPI. (2022, December 14). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-. [Link]

  • Comptes Rendus de l'Académie des Sciences. (2024, July 11). Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective. [Link]

  • Chemistry LibreTexts. (2022, October 4). 3.25: Relative Reactivity of Carbonyls. [Link]

  • Shao, J., et al. (2011). 4-tert-Butyl-5-(1H-1,2,4-triazol-1-yl)thiazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3263. [Link]

  • ACS Publications. (2023, May 3). True- to Sky-Blue Emitters Bearing the Thiazolo[5,4-d]thiazole Electron Acceptor for Single and Tandem Organic Light-Emitting Diodes. [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2018, April 15). Biologically Active Metal Complexes Containing Thiazole core: Synthesis and Spectral Characterization. [Link]

  • ResearchGate. (n.d.). Improved Synthesis of and Nucleophilic Addition to 2-Formyl-2-Cyclohexenone. [Link]

  • Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE, 4(5), e5617. [Link]

  • Khan, I., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 115. [Link]

  • Al-Ostoot, F. H., et al. (2025). Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. ChemistryOpen, 14(1), e202500393. [Link]

  • ChemRxiv. (2024, January 16). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. [Link]

  • Beilstein Journals. (n.d.). A small azide-modified thiazole-based reporter molecule for fluorescence and mass spectrometric detection. [Link]

  • Journal of the Mexican Chemical Society. (2026, January 1). Investigation of Structure, Reactivity, and Biological Activity of Thiazole-Containing Compounds: A Computational Study. [Link]

  • Casey, C. P., et al. (2009). Quantitative Determination of the Regioselectivity of Nucleophilic Addition to η-Propargyl Rhenium Complexes and Direct Observation of an Equilibrium Between η-Propargyl Rhenium Complexes and Rhenacyclobutenes. Organometallics, 28(1), 123–131. [Link]

  • Google Patents. (n.d.). CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds.
  • ResearchGate. (2026, March 10). (PDF) Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. [Link]

  • ACS Publications. (2009, January 20). Overview of the Chemistry of 2-Thiazolines. [Link]

  • ResearchGate. (n.d.). (PDF) Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). X-Ray structures and ab initio study of the conformational properties of novel oxazole and thiazole containing di- and tripeptide mimetics. [Link]

  • Al-Warhi, T., et al. (2024). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 14(12), 8233–8253. [Link]

  • MDPI. (2022, June 27). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. [Link]

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  • MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • Beilstein Journals. (2015, May 26). Thiazole formation through a modified Gewald reaction. [Link]

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Comparative

A Comparative FT-IR Spectroscopic Guide to 4-tert-butyl-1,3-thiazole-2-carbaldehyde

For researchers and professionals in drug development and materials science, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. Among the arsenal of analytical techniques,...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and materials science, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. Among the arsenal of analytical techniques, Fourier-Transform Infrared (FT-IR) spectroscopy remains a rapid, non-destructive, and highly informative method for identifying functional groups and probing molecular structure. This guide provides an in-depth comparative analysis of the FT-IR spectrum of 4-tert-butyl-1,3-thiazole-2-carbaldehyde, a molecule of interest for its potential applications stemming from the unique combination of a bulky lipophilic group and a reactive aldehyde on a thiazole scaffold.

This guide will deconstruct the expected FT-IR spectrum of the target molecule by comparing it with structurally related analogues: benzaldehyde, pivalaldehyde, and thiazole-2-carbaldehyde. Through this comparative approach, we will isolate and understand the vibrational signatures of each molecular component—the aromatic system, the sterically demanding tert-butyl group, and the heterocyclic thiazole ring—and their collective influence on the key absorption bands.

Comparative Analysis of Key Vibrational Modes

The infrared spectrum of an organic molecule is a unique fingerprint, arising from the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of its chemical bonds. The table below summarizes the key expected and observed FT-IR absorption bands for 4-tert-butyl-1,3-thiazole-2-carbaldehyde and its selected comparators.

Vibrational Mode4-tert-butyl-1,3-thiazole-2-carbaldehyde (Predicted)Benzaldehyde (Observed)Pivalaldehyde (Observed)Thiazole-2-carbaldehyde (Predicted/Observed)
Aldehyde C-H Stretch ~2850-2750 cm⁻¹ (Fermi doublet)~2820 and 2720 cm⁻¹[1][2]~2822 and 2724 cm⁻¹[3]~2830-2730 cm⁻¹
C=O Stretch (Carbonyl) ~1690-1705 cm⁻¹~1705 cm⁻¹[4]~1722 cm⁻¹[3]~1695-1710 cm⁻¹
Thiazole Ring C=N/C=C Stretch ~1590-1480 cm⁻¹N/AN/A~1588 and 1496 cm⁻¹[5][6]
tert-Butyl C-H Bending ~1395 and 1370 cm⁻¹ (doublet)N/AYes (Present)N/A
Thiazole Ring C-S Stretch ~860-700 cm⁻¹N/AN/A~855-712 cm⁻¹[7]
Interpreting the Spectral Data

1. The Aldehyde Fingerprint: C-H and C=O Stretching

The aldehyde functional group provides two highly diagnostic sets of peaks. The C-H stretching of the aldehyde proton typically appears as a pair of weak to medium bands, known as a Fermi doublet, between 2850 and 2700 cm⁻¹.[2][3] This feature is a reliable indicator of an aldehyde, as few other functional groups absorb in this region. For 4-tert-butyl-1,3-thiazole-2-carbaldehyde, we predict this doublet to be present, similar to that observed in benzaldehyde and pivalaldehyde.

The carbonyl (C=O) stretching vibration is one of the most intense and recognizable peaks in an IR spectrum.[3] For saturated aliphatic aldehydes like pivalaldehyde, this peak is found around 1722 cm⁻¹.[3] However, when the carbonyl group is conjugated with a double bond or an aromatic ring, as in benzaldehyde, the C=O stretching frequency decreases to around 1705 cm⁻¹ due to resonance, which weakens the C=O double bond.[4]

For our target molecule, the thiazole ring is aromatic in nature, leading to conjugation with the aldehyde group. Therefore, we predict the C=O stretch for 4-tert-butyl-1,3-thiazole-2-carbaldehyde to be in a similar, slightly lower wavenumber region as benzaldehyde, approximately 1690-1705 cm⁻¹. This is a lower frequency compared to the non-conjugated pivalaldehyde, clearly demonstrating the electronic effect of the thiazole ring.

2. The Influence of the Thiazole Ring

The thiazole ring introduces several characteristic vibrations. The stretching of the C=N and C=C bonds within the ring typically gives rise to a series of medium to strong bands in the 1600-1450 cm⁻¹ region.[5][6] These peaks are analogous to the aromatic C=C stretching vibrations seen in benzaldehyde. Furthermore, the C-S stretching vibration of the thiazole ring is expected to appear in the fingerprint region, generally between 860 and 700 cm⁻¹.[7][8] The presence of these bands would be a clear confirmation of the thiazole moiety.

3. The Steric Signature of the tert-Butyl Group

The tert-butyl group, while electronically simple (an electron-donating alkyl group), has a distinct vibrational signature due to its specific bending modes. The most characteristic of these is a doublet arising from the symmetric and asymmetric bending of the methyl groups. This typically appears as two distinct peaks of medium intensity around 1395 cm⁻¹ and 1370 cm⁻¹. The presence of this doublet is a strong indicator of a tert-butyl group.

Experimental Protocol: Acquiring an FT-IR Spectrum using Attenuated Total Reflectance (ATR)

Attenuated Total Reflectance (ATR) is a popular sampling technique for FT-IR as it requires minimal to no sample preparation for solid and liquid samples.[9][10][11]

Step-by-Step Methodology
  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize.

  • ATR Crystal Cleaning: Before running a background or sample spectrum, the ATR crystal (commonly diamond or zinc selenide) must be meticulously cleaned. Use a soft, lint-free wipe dampened with a volatile solvent like isopropanol or ethanol to clean the crystal surface. Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition: With the clean and dry ATR crystal, acquire a background spectrum. This will account for the absorbance from atmospheric water and carbon dioxide, as well as any intrinsic signals from the instrument itself.

  • Sample Application: Place a small amount of the solid 4-tert-butyl-1,3-thiazole-2-carbaldehyde powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Applying Pressure: Lower the ATR press arm and apply consistent pressure to the sample. This ensures good contact between the sample and the crystal, which is crucial for obtaining a high-quality spectrum.

  • Sample Spectrum Acquisition: Collect the FT-IR spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio; typically, 16 to 32 scans are sufficient.

  • Data Processing: The resulting spectrum should be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹). Perform a baseline correction if necessary to ensure accurate peak analysis.

  • Cleaning: After the analysis, retract the press arm, remove the sample, and thoroughly clean the ATR crystal as described in step 2.

FTIR_Analysis_Workflow cluster_prep Preparation cluster_analysis Sample Analysis cluster_cleanup Post-Analysis Clean_Crystal Clean ATR Crystal Run_Background Acquire Background Spectrum Clean_Crystal->Run_Background Apply_Sample Apply Sample to Crystal Run_Background->Apply_Sample Acquire_Spectrum Acquire Sample Spectrum Apply_Sample->Acquire_Spectrum Process_Data Process and Analyze Data Acquire_Spectrum->Process_Data Clean_Up Clean Crystal and Workspace Process_Data->Clean_Up

Caption: Experimental workflow for FT-IR analysis using ATR.

Logical Framework for Spectral Comparison

The power of this comparative guide lies in the systematic deconstruction of the target molecule's spectrum. The following diagram illustrates the logical approach to interpreting the FT-IR spectrum of 4-tert-butyl-1,3-thiazole-2-carbaldehyde.

Spectral_Comparison_Logic cluster_comparators Structural Analogues cluster_features Key Spectral Features Target 4-tert-butyl-1,3-thiazole-2-carbaldehyde FT-IR Spectrum Aldehyde_Peaks Aldehyde C-H & C=O Stretches Target->Aldehyde_Peaks Aromatic_Peaks Aromatic/Thiazole Ring Vibrations Target->Aromatic_Peaks Alkyl_Peaks tert-Butyl Bending Modes Target->Alkyl_Peaks Benzaldehyde Benzaldehyde Benzaldehyde->Aldehyde_Peaks Aromatic Conjugation Effect Pivalaldehyde Pivalaldehyde Pivalaldehyde->Aldehyde_Peaks Aliphatic Reference Pivalaldehyde->Alkyl_Peaks tert-Butyl Signature Thiazole_Carb Thiazole-2-carbaldehyde Thiazole_Carb->Aromatic_Peaks Heterocyclic Ring Signature

Caption: Logical workflow for comparing FT-IR spectra.

Conclusion

The FT-IR spectrum of 4-tert-butyl-1,3-thiazole-2-carbaldehyde is a composite of the distinct vibrational signatures of its constituent parts. By systematically comparing its expected spectrum with those of benzaldehyde, pivalaldehyde, and thiazole-2-carbaldehyde, we can confidently assign the key absorption bands. The position of the intense carbonyl stretch provides clear evidence of the electronic influence of the conjugated thiazole ring. The characteristic Fermi doublet of the aldehyde C-H stretch, the unique bending vibrations of the tert-butyl group, and the skeletal vibrations of the thiazole ring collectively provide a definitive spectroscopic fingerprint for this molecule. This guide serves as a robust framework for researchers in the identification and characterization of this and similar complex heterocyclic compounds.

References

  • Bruker. (2020, October 15). Bruker Alpha-P ATR FTIR Standard Operating Procedure (Diamond-ATR). Retrieved from [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • ResearchGate. (2025, November 19). Thiazole‐2‐Carbaldehyde‐Based Covalent Organic Frameworks. Retrieved from [Link]

  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

  • FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. (n.d.).
  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

  • International Journal of Chemical Sciences. (2023, February 17). Retrieved from a relevant article within the journal.
  • Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]

  • AWS. (n.d.). Original Research Article effect on the infrared spectra of thiazolylstyryl ketone-correlation analysis.
  • ResearchGate. (n.d.). Positions of absorption maxima of bands in IR spectrum of tertbutyl... Retrieved from [Link]

  • ACS Publications. (2002, June 12). Structural Comparison of Langmuir−Blodgett and Spin-Coated Films of Poly(tert-butyl methacrylate) by External Reflection FTIR Spectroscopy and Two-Dimensional Correlation Analysis. Retrieved from [Link]

  • Taylor & Francis. (2019, March 6). Structural, IR spectra NBO, TDDFT, AIM calculation, biological activity and docking property of[12][13][14]-triazolo[3,4-b][12][14] thiadiazole. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Observed IR spectrum of thiazole (1) isolated in a solid argon...
  • ACS Publications. (2007, October 18). Infrared Spectroscopy of the tert-Butyl Cation in the Gas Phase. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared Spectroscopy of the tert -Butyl Cation in the Gas Phase. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of tert-butyl... Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,...
  • CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. (n.d.).
  • MDPI. (2025, August 1). In Situ Construction of Thiazole-Linked Covalent Organic Frameworks on Cu 2 O for High-Efficiency Photocatalytic Tetracycline Degradation. Retrieved from [Link]

  • IR spectrum: Aldehydes. (n.d.). Retrieved from a source providing infrared spectra of aldehydes.
  • Table of Characteristic IR Absorptions. (n.d.). Retrieved from a source providing tables of characteristic IR absorptions.
  • IR: aldehydes. (n.d.). Retrieved from a source providing an IR spectroscopy tutorial on aldehydes.
  • Density functional theory and FTIR spectroscopic study of carboxyl group. (n.d.).
  • Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Synthesis and characterization of Thiophene fused arylbenzo[9][14]thieno[2,3- d]thiazole derivatives. (2023, February 2). Retrieved from a relevant research article.

  • Spectroscopy Online. (2017, November 1). The C=O Bond, Part II: Aldehydes. Retrieved from [Link]

  • PubMed. (2005, September 15). Effect of temperature and concentration on the structure of tert-butyl alcohol/water mixtures: near-infrared spectroscopic study. Retrieved from [Link]

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Validation

Tuning Heterocyclic Reactivity: The Electronic Impact of the tert-Butyl Group on Thiazole-2-Carbaldehyde Electrophilicity

In rational drug design and complex organic synthesis, the thiazole-2-carbaldehyde scaffold is a privileged building block. The inherent reactivity of this molecule stems from the highly electron-deficient nature of the...

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Author: BenchChem Technical Support Team. Date: April 2026

In rational drug design and complex organic synthesis, the thiazole-2-carbaldehyde scaffold is a privileged building block. The inherent reactivity of this molecule stems from the highly electron-deficient nature of the C2 position, driven by the inductive electron-withdrawing effects of the adjacent nitrogen and sulfur atoms[1]. However, when developing synthetic pathways, application scientists must often modulate this intense electrophilicity to prevent over-reactivity, minimize side reactions, or tune the molecule for specific late-stage functionalizations.

Introducing a bulky, electron-donating tert-butyl group at the C4 or C5 position fundamentally alters the electronic landscape of the thiazole ring. This guide provides a definitive, data-driven comparison of how the tert-butyl group dampens carbonyl electrophilicity, supported by self-validating kinetic protocols.

Mechanistic Causality: Inductive Sigma Transmission

The tert-butyl group is classically understood as a strong electron-donating group (EDG). Unlike substituents that donate electron density via π -resonance (mesomeric effects), the tert-butyl group operates primarily through inductive sigma transmission (+I effect) and hyperconjugation[2].

When attached to the π -deficient thiazole ring, the roughly sp3 central carbon of the tert-butyl group pushes electron density into the aromatic sp2 system[2]. This influx of electron density delocalizes across the thiazole core, partially neutralizing the inherent electron deficiency at the C2 position[3]. Consequently, the partial positive charge ( δ+ ) on the adjacent carbonyl carbon is significantly reduced. This electronic dampening directly translates to a lower global electrophilicity index, making the aldehyde less susceptible to nucleophilic attack[4].

ElectronicEffects sub tert-Butyl Group (+I Inductive Effect) ring Increased e- Density on Thiazole Ring sub->ring carbonyl Decreased Carbonyl Electrophilicity (Lower δ+) ring->carbonyl react Attenuated Reactivity Towards Nucleophiles carbonyl->react

Logical flow of tert-butyl inductive effects on thiazole-2-carbaldehyde reactivity.

Comparative Performance Data

To objectively measure the impact of the tert-butyl group, we compare 5-tert-butylthiazole-2-carbaldehyde against the unsubstituted baseline (thiazole-2-carbaldehyde) and an electron-withdrawing analog (5-trifluoromethylthiazole-2-carbaldehyde). The data below summarizes their performance in two standard electrophile-dependent reactions: Sodium borohydride ( NaBH4​ ) reduction and Knoevenagel condensation.

Aldehyde SubstrateSubstituent Electronic NatureRelative ElectrophilicityNaBH₄ Reduction Rate ( kobs​ , 10−3s−1 )Knoevenagel Condensation Yield (1h)
5-Trifluoromethylthiazole-2-carbaldehyde Strongly Electron-Withdrawing (-I, -M)High14.5>95%
Thiazole-2-carbaldehyde (Baseline)NeutralModerate8.282%
5-tert-Butylthiazole-2-carbaldehyde Electron-Donating (+I)Low3.145%
Experimental Workflows & Self-Validating Protocols

As an application scientist, establishing trustworthy data requires protocols that validate themselves internally. The following workflows are designed to isolate electrophilicity as the sole variable, ensuring high-fidelity comparative data.

Protocol 1: Kinetic Evaluation of Electrophilicity via NaBH4​ Reduction

Scientific Rationale: Measuring the reduction rate of aldehydes by NaBH4​ is a proven kinetic method for determining relative electrophilicity[4]. By utilizing a vast molar excess of NaBH4​ (pseudo-first-order conditions), the concentration of the reductant remains effectively constant. This ensures that the decay curve of the aldehyde is exclusively dependent on its intrinsic carbonyl electrophilicity, providing a self-validating kinetic readout[1]. The inclusion of an internal standard (biphenyl) negates volumetric errors during aliquot sampling.

Step-by-Step Methodology:

  • Substrate Equilibration: Dissolve 1.0 mmol of the target thiazole-2-carbaldehyde analog and 0.5 mmol of biphenyl (internal standard) in 15 mL of anhydrous methanol[1]. Equilibrate the flask to exactly 0 °C in an ice bath for 15 minutes to minimize thermal kinetic variations.

  • Reagent Initiation: Rapidly inject 10.0 mmol of NaBH4​ (10x excess) dissolved in 5 mL of cold methanol. Start the timer immediately.

  • Aliquot Sampling: At precise intervals (1, 3, 5, 10, and 15 minutes), extract a 100 μL aliquot from the reaction mixture.

  • Quenching: Immediately inject the aliquot into a vial containing 900 μL of 1% aqueous acetic acid to instantly quench the NaBH4​ and halt the reaction.

  • HPLC Analysis: Analyze the quenched samples via HPLC-UV (254 nm). Plot the ratio of the aldehyde peak area to the internal standard peak area over time.

  • Data Processing: Calculate the pseudo-first-order rate constant ( kobs​ ) from the slope of the natural log of the remaining aldehyde concentration versus time.

KineticWorkflow step1 1. Equilibrate Aldehyde + Internal Standard in MeOH (0 °C) step2 2. Inject Excess NaBH4 (Establish Pseudo-1st Order) step1->step2 step3 3. Extract & Quench Aliquots (Acetic Acid, Time-Course) step2->step3 step4 4. HPLC-UV Analysis (Ratio to Internal Standard) step3->step4 step5 5. Calculate k_obs (Quantify Electrophilicity) step4->step5

Self-validating kinetic workflow for quantifying aldehyde electrophilicity.

Protocol 2: Comparative Knoevenagel Condensation

Scientific Rationale: The Knoevenagel condensation relies on the nucleophilic attack of an enolate on the aldehyde. A less electrophilic aldehyde requires a higher activation energy, resulting in lower conversion rates over a fixed period. Running parallel reactions under identical, mild conditions allows for direct yield comparison, validating the kinetic findings in a practical synthetic scenario[1].

Step-by-Step Methodology:

  • Reaction Setup: In parallel reaction vials, combine 1.0 mmol of each thiazole-2-carbaldehyde analog with 1.1 mmol of malononitrile in 5 mL of absolute ethanol.

  • Catalysis: Add 10 mol% of piperidine catalyst to each vial simultaneously.

  • Incubation: Stir the reactions at ambient temperature (25 °C) for exactly 60 minutes.

  • Workup & Isolation: Dilute each vial with 10 mL of ice-cold water to precipitate the condensation product. Filter the precipitate, wash with cold water, and dry under high vacuum.

  • Yield Determination: Weigh the isolated products and confirm purity via 1H -NMR. Compare the isolated yields to assess relative synthetic reactivity.

Conclusion

The integration of a tert-butyl group onto the thiazole-2-carbaldehyde scaffold provides chemists with a powerful tool to attenuate carbonyl electrophilicity. Through inductive electron donation, the tert-butyl group stabilizes the electron-deficient thiazole core, significantly reducing the reaction rates with nucleophiles. By employing rigorous, internally controlled kinetic and synthetic protocols, researchers can predictably harness these electronic effects to optimize yield and selectivity in complex drug development pipelines.

References
  • Comparative Reactivity of Thiazole-Based Aldehydes: A Guide for Researchers - Benchchem. 1

  • What is the directive influence of the tert-butyl group in electrophilic aromatic substitution? - Stack Exchange.2

  • Electrophilicity and nucleophilicity of commonly used aldehydes - ResearchGate. 4

  • Substitution Reactions of Benzene and Other Aromatic Compounds - MSU Chemistry. 3

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Safety & Regulatory Compliance

Safety

Definitive Guide to the Proper Disposal of 4-Tert-butyl-1,3-thiazole-2-carbaldehyde

Disclaimer: This guide is founded on established principles for handling reactive aldehydes and thiazole-containing heterocyclic compounds. A specific Safety Data Sheet (SDS) for 4-tert-butyl-1,3-thiazole-2-carbaldehyde...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: This guide is founded on established principles for handling reactive aldehydes and thiazole-containing heterocyclic compounds. A specific Safety Data Sheet (SDS) for 4-tert-butyl-1,3-thiazole-2-carbaldehyde was not available at the time of publication. Therefore, this compound must be handled with the utmost caution, assuming it possesses hazards characteristic of its functional groups. Always consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.

Core Principle: Hazard-Informed Disposal

The disposal strategy for any chemical is dictated by its inherent hazards. For 4-tert-butyl-1,3-thiazole-2-carbaldehyde, the molecular structure points to two primary areas of concern: the reactive aldehyde group and the thiazole ring system.

  • Aldehyde Group (-CHO): Aldehydes are a class of reactive organic compounds. They are susceptible to oxidation and can be irritants and sensitizers.[1] Many are classified as toxic, and their reactivity necessitates careful handling to prevent unwanted reactions during storage and disposal.[2]

  • Thiazole Ring: Thiazole and its derivatives are known to exhibit toxic properties and are often flammable.[3][4] The presence of sulfur and nitrogen atoms introduces potential for environmental toxicity, particularly to aquatic life.[5]

Given these characteristics, 4-tert-butyl-1,3-thiazole-2-carbaldehyde should be treated as hazardous waste. Direct disposal into sanitary sewers or general trash is strictly prohibited.[3]

Assumed Hazard Profile

Based on analogous compounds, we can infer a likely hazard profile. For instance, Thiazole-4-carboxaldehyde is classified with acute oral toxicity, skin and eye irritation, and as a skin sensitizer.

Hazard CategoryAssumed ClassificationRationale and Precautionary Action
Physical Hazards Flammable Liquid (Assumed)Thiazole itself is flammable.[3] Keep waste containers away from heat, sparks, and open flames.[6]
Health Hazards Acute Toxicity (Oral, Dermal, Inhalation)Harmful if swallowed, inhaled, or in contact with skin.[7] Avoid generating dust or aerosols. Handle in a well-ventilated area or fume hood.[7]
Skin Corrosion/IrritationCauses skin irritation.[8] Wear appropriate chemical-resistant gloves and a lab coat.[9]
Serious Eye Damage/IrritationCauses serious eye irritation.[8] Wear safety goggles or a face shield.
Skin SensitizationMay cause an allergic skin reaction.[5] Contaminated work clothing should not be allowed out of the workplace.
Environmental Hazards Harmful/Toxic to Aquatic LifeThiazole derivatives can be harmful to aquatic ecosystems.[3] Do not allow the chemical or its containers to enter drains or waterways.[5]

Operational Plan: From Benchtop to Final Disposal

A robust disposal plan begins the moment the chemical is used. This workflow ensures safety at every stage, from personal protection to waste accumulation and final handoff.

Mandatory Personal Protective Equipment (PPE)

Proper PPE is non-negotiable. The choice of equipment is directly informed by the potential hazards outlined above.

PPE ItemSpecificationJustification
Eye Protection Chemical splash goggles or safety glasses with side shields.Protects against splashes that can cause serious eye irritation.
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile).Prevents skin contact, irritation, and potential sensitization.[9]
Body Protection Standard laboratory coat.Protects skin and clothing from contamination.[10]
Ventilation Chemical Fume HoodAll handling of the neat compound and preparation of waste should occur in a fume hood to minimize inhalation risk.[7]
Step-by-Step Waste Collection and Segregation

Proper segregation is critical to prevent dangerous reactions within the waste container.[2]

  • Container Selection: Use only compatible, properly sealed containers for hazardous waste. High-density polyethylene (HDPE) or glass bottles are typically appropriate.[2][7] The container must be in good condition and have a tightly fitting cap.[2]

  • Waste Stream Identification:

    • Neat or Concentrated Material: Unused or expired 4-tert-butyl-1,3-thiazole-2-carbaldehyde must be disposed of in its original container or transferred to a designated hazardous waste container.

    • Dilute Liquid Waste: Solutions containing the compound (e.g., from reaction workups) should be collected in a dedicated liquid waste container labeled "Halogenated" or "Non-Halogenated" as appropriate for the solvent used.[2]

    • Contaminated Solid Waste: Items such as gloves, pipette tips, and absorbent paper contaminated with the chemical should be double-bagged and placed in a designated solid chemical waste container.[1]

  • Labeling: All waste containers must be labeled immediately upon the first addition of waste.[1] The label must include:

    • The words "Hazardous Waste".[3]

    • The full chemical name: "Waste 4-tert-butyl-1,3-thiazole-2-carbaldehyde". Do not use abbreviations.[7]

    • An accurate list of all components and their approximate concentrations (e.g., "Methanol ~90%, 4-tert-butyl-1,3-thiazole-2-carbaldehyde ~10%").[1]

    • The date waste was first added.[3]

    • Clear indication of the associated hazards (e.g., "Flammable," "Toxic," "Irritant").

  • Storage: Store the labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be secure, well-ventilated, and segregated from incompatible materials, especially strong oxidizing agents, acids, and bases.[1][7]

Advanced Protocol: Chemical Deactivation of the Aldehyde Moiety

For laboratories equipped to perform such procedures, chemical deactivation of the reactive aldehyde group can be a valuable pre-treatment step. This reduces the reactivity and potential toxicity of the waste stream.[11] The following protocol is based on the known reaction of aldehydes with bisulfite to form a stable, non-volatile adduct.

CAUTION: This procedure should only be performed by trained personnel in a chemical fume hood while wearing all required PPE.

Protocol: Aldehyde Neutralization with Sodium Metabisulfite
  • Preparation: For every 1 gram of aldehyde waste, prepare a solution of 1.5 grams of sodium metabisulfite (Na₂S₂O₅) in 20 mL of water.

  • Reaction Setup: In a flask equipped with a magnetic stirrer and placed in an ice bath, add the aqueous or organic solution of the aldehyde waste. If the waste is a solid, dissolve it in a minimal amount of a water-miscible solvent like isopropanol or THF.

  • Addition: Slowly add the sodium metabisulfite solution to the stirring aldehyde waste solution. The reaction may be exothermic; maintain the temperature below 30°C.

  • Reaction Time: Continue stirring for at least 2 hours at room temperature to ensure complete reaction.

  • Verification (Optional): The disappearance of the aldehyde can be monitored by Thin Layer Chromatography (TLC) or other appropriate analytical methods.

  • Disposal: The resulting solution, now containing the bisulfite adduct, should be collected as hazardous aqueous waste. Neutralize to a pH between 6 and 8 with dilute acid or base if necessary, then transfer to a properly labeled hazardous waste container for final disposal.[2]

Aldehyde_Neutralization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_disposal Final Steps start Aldehyde Waste (Aqueous or Organic Solution) mix Slowly add Metabisulfite solution to stirring Aldehyde Waste (Maintain Temp < 30°C) start->mix reagent Prepare Sodium Metabisulfite Solution (Na₂S₂O₅ in H₂O) reagent->mix react Stir for 2 hours at Room Temperature mix->react verify Optional: Verify Reaction Completion (e.g., TLC) react->verify collect Collect as Hazardous Aqueous Waste verify->collect dispose Transfer to Labeled Container for EHS Pickup collect->dispose

Caption: Workflow for the chemical neutralization of aldehyde waste.

Final Disposal Pathway: A Decision Framework

The ultimate destination for the waste is a licensed hazardous waste disposal facility. Your institution's EHS office manages this process.

Disposal_Decision_Tree cluster_waste_type cluster_collection start Generated Waste Containing 4-tert-butyl-1,3-thiazole-2-carbaldehyde neat Neat/Concentrated Compound liquid Dilute Liquid Waste (e.g., reaction mixture) solid Contaminated Solids (gloves, tips, etc.) collect_neat Collect in Designated Hazardous Waste Container neat->collect_neat collect_liquid Collect in Designated Liquid Waste Container liquid->collect_liquid collect_solid Double-bag and place in Solid Waste Container solid->collect_solid label_waste Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - All Components & % - Hazard Symbols collect_neat->label_waste collect_liquid->label_waste collect_solid->label_waste store Store in Designated Satellite Accumulation Area (SAA) label_waste->store ehs Arrange for Pickup by Environmental Health & Safety (EHS) store->ehs final Final Disposal at a Licensed Hazardous Waste Facility ehs->final

Caption: Decision framework for proper chemical waste disposal.

Spill Management Protocol

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Small Spill:

    • Alert personnel in the immediate vicinity.

    • Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical spill pillows).[1]

    • Carefully collect the contaminated absorbent material using non-sparking tools and place it into a sealed, labeled container for disposal as hazardous waste.[1]

    • Decontaminate the spill area with soap and water, collecting the cleaning materials for hazardous waste disposal.[3]

  • Large Spill:

    • Evacuate the immediate area and alert others.

    • Contact your institution's EHS or emergency response team immediately.

    • Prevent the spill from entering drains or waterways if it can be done without risk.

By adhering to these protocols, you ensure a safe laboratory environment and responsible stewardship of chemical reagents from procurement to disposal.

References

  • BenchChem. Proper Disposal of 4-(2,4-Dimethylphenyl)
  • NextSDS.
  • Thermo Fisher Scientific.
  • Biosynth.
  • Emory University. Chemical Waste Disposal Guidelines.
  • Google Patents.
  • Washington State Department of Ecology.
  • Aldex®. Aldehyde Disposal Made Easy.
  • BenchChem.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - N-tert-Butyl-2-benzothiazolesulfenamide.
  • ChemPoint.com. SAFETY DATA SHEET - 4-tert-Butyl-1,2-benzenediol.
  • Physikalisch-Technische Bundesanstalt.
  • Chemical Research in Toxicology.
  • Bundesamt für Gesundheit BAG.
  • ChemicalBook. 4-[4-(tert-butyl)-1,3-thiazol-2-yl]benzaldehyde.
  • GESTIS Substance D
  • Santa Cruz Biotechnology. Thiazole.
  • PubChem. tert-butyl (2S)-4-oxo-2-(1,3-thiazolidin-3-yl carbonyl)
  • Organic Syntheses. Working with Hazardous Chemicals.
  • Fisher Scientific.
  • IntechOpen.
  • BenchChem. Proper Disposal of 5-tert-Butyl-1,3,4-thiadiazol-2-amine.
  • MDPI. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents.
  • ACS Omega. Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors.
  • MDPI. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.

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Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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